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  • Product: 1-Nitro-2-acetylpyrrole
  • CAS: 158366-45-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-Nitro-2-Acetylpyrrole Derivatives

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of 1-nitro-2-acetylpyrrole derivatives. As a class of compounds with significant therapeutic and toxicolo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of 1-nitro-2-acetylpyrrole derivatives. As a class of compounds with significant therapeutic and toxicological interest, understanding their mode of action is paramount for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for investigating these fascinating molecules.

Introduction: The Chemical and Biological Landscape

1-Nitro-2-acetylpyrrole and its derivatives represent a compelling scaffold in medicinal chemistry. Structurally, they are characterized by a five-membered pyrrole ring substituted with a nitro group (NO₂) and an acetyl group (COCH₃). The strong electron-withdrawing properties of these two groups create a unique electronic profile within the pyrrole ring, dictating its reactivity and biological interactions.[1]

These compounds have been identified in various contexts, from flavor components in foods to synthetic intermediates for novel therapeutics.[2] Their biological profile is diverse and potent, exhibiting activities that range from antimicrobial and anticancer to specific enzyme inhibition.[3][4] However, this bioactivity is a double-edged sword, as some derivatives also demonstrate significant cytotoxicity and mutagenicity.[1][2] The primary driver for these effects is the nitro group, which can be considered both a pharmacophore and a toxicophore, capable of engaging in redox reactions within the cellular environment.[5][6]

This guide will dissect the key mechanisms through which these derivatives exert their effects, focusing on redox cycling, enzyme inhibition, and structure-activity relationships.

Core Mechanism I: Redox Cycling and Oxidative Stress

A predominant mechanism for many nitroaromatic compounds, including 1-nitro-2-acetylpyrrole derivatives, is their ability to undergo intracellular redox cycling. This process is a key driver of their cytotoxicity and antimicrobial actions.

The Causality Behind the Mechanism: The process begins with the enzymatic reduction of the nitro group by intracellular reductases (e.g., nitroreductases found in bacteria and some cancer cells). This one-electron reduction converts the nitro group into a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻). This futile cycle generates a continuous flux of reactive oxygen species (ROS), leading to significant oxidative stress, damage to cellular macromolecules (DNA, proteins, lipids), and eventual cell death.[5][6]

Redox_Cycling_Mechanism Pyrrole_NO2 1-Nitro-2-acetylpyrrole (Parent Compound) Pyrrole_NO2_Radical Nitro Anion Radical Pyrrole_NO2->Pyrrole_NO2_Radical e⁻ (Nitroreductase) Pyrrole_NO2_Radical->Pyrrole_NO2 Regeneration O2 Molecular Oxygen (O₂) Pyrrole_NO2_Radical->O2 e⁻ Transfer Superoxide Superoxide Radical (O₂⁻) O2->Superoxide Reduction CellDamage Oxidative Stress & Cell Damage Superoxide->CellDamage Leads to

Caption: Proposed redox cycling mechanism for 1-nitro-2-acetylpyrrole derivatives.

Core Mechanism II: Targeted Enzyme Inhibition

Beyond generalized cytotoxicity from oxidative stress, pyrrole derivatives have demonstrated remarkable specificity as inhibitors of various key enzymes. This targeted inhibition is often the basis for their therapeutic potential. The pyrrole scaffold serves as a versatile backbone for creating molecules that can fit into the active sites of specific enzymes.[7]

Inhibition of Pentose Phosphate Pathway (PPP) Enzymes

Recent studies have identified pyrrole derivatives as inhibitors of Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), crucial enzymes in the pentose phosphate pathway.[8]

  • Rationale for Targeting PPP: The PPP is a vital metabolic pathway for producing NADPH, a primary cellular reductant, and precursors for nucleotide biosynthesis. Cancer cells, with their high proliferation rate and oxidative stress, are often highly dependent on the PPP. Therefore, inhibiting G6PD and 6PGD can selectively starve cancer cells of the building blocks and redox balance they need to survive.

  • Experimental Insights: In vitro studies have shown that specific pyrrole derivatives, such as 2-acetyl-1-methylpyrrole, can effectively inhibit both G6PD and 6PGD with low micromolar efficacy.[8] Molecular docking simulations suggest these inhibitors interact with the binding sites of the target enzymes, preventing substrate access.[8]

CompoundTarget EnzymeIC₅₀ (mM)Kᵢ (mM)
2-acetyl-1-methylpyrrole (1g) G6PD0.0220.021 ± 0.003
2-acetyl-1-methylpyrrole (1g) 6PGD0.0200.013 ± 0.002
Data synthesized from in vitro enzyme inhibition studies.[8]
Inhibition of Cholinesterases

Certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[9][10]

  • Rationale for Targeting BChE: In the progression of Alzheimer's disease, BChE levels in the brain increase while AChE levels decrease. Therefore, selective BChE inhibitors are being explored as a therapeutic strategy for later-stage Alzheimer's. The ability to spare AChE could potentially reduce some of the side effects associated with dual-cholinesterase inhibitors.[10]

  • Mechanistic Details: Kinetic studies combined with molecular docking have revealed that these pyrrole derivatives act as mixed-competitive inhibitors of BChE.[10] This indicates they can bind to both the free enzyme and the enzyme-substrate complex, providing a robust mode of inhibition.

Other Notable Enzyme Targets

The versatility of the pyrrole scaffold has led to the development of derivatives that inhibit a wide range of other enzymes:

  • Metallo-β-Lactamases (MBLs): Certain 2-aminopyrrole derivatives can inhibit MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[11] These inhibitors could be used to restore the efficacy of antibiotics like meropenem.[11]

  • Cyclooxygenases (COX-1 & COX-2): Inspired by the structures of anti-inflammatory drugs like tolmetin, novel pyrrole derivatives have been designed as dual inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis in the inflammatory response.[12]

  • S-nitrosoglutathione Reductase (GSNOR): Pyrrole-based compounds have been identified as potent and selective inhibitors of GSNOR, an enzyme involved in regulating S-nitrosothiols, which play a role in diseases like asthma.[13]

  • Glutathione Reductase (GR): N-Methylpyrrole derivatives have been shown to be strong inhibitors of GR, an essential antioxidant enzyme.[7] This activity is being explored for developing novel antimalarial candidates, as the malaria parasite is highly susceptible to oxidative stress.[7]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their chemical structure. Understanding the SAR is critical for optimizing lead compounds to enhance potency and reduce toxicity.

  • Role of the Nitro Group: The presence and position of the nitro group are often crucial for activity, particularly for antimicrobial and cytotoxic effects driven by redox cycling.[3][4] It significantly enhances the antibacterial efficacy of these compounds.[3]

  • Lipophilicity: Increased lipophilicity (measured as LogD) has been shown to correlate with an increased bystander effect in cancer gene therapy models, but it can also sometimes lead to off-target activities.[14]

  • Substitutions on the Pyrrole Ring:

    • Adding or modifying substituents at different positions on the pyrrole ring and its side chains can fine-tune the inhibitory potency against specific enzymes.[11][13]

    • For MBL inhibitors, the 3-carbonitrile group and N-benzyl side chains were found to be important for potency.[11]

    • For GSNOR inhibitors, modifications to the carboxamide on a pendant N-phenyl moiety led to the identification of potent new analogs.[13]

Caption: Logical flow of Structure-Activity Relationship (SAR) for pyrrole derivatives.

Experimental Protocols: A Practical Guide

To validate the mechanisms described, rigorous experimental protocols are necessary. The following represents self-validating systems for assessing the bioactivity of 1-nitro-2-acetylpyrrole derivatives.

Protocol: In Vitro Enzyme Inhibition Assay (General Spectrophotometric)

This protocol provides a framework for determining the IC₅₀ value of a derivative against a specific enzyme that produces a chromogenic product.

  • Principle: The enzyme's activity is measured by the rate of formation of a colored product, which is monitored using a spectrophotometer. An inhibitor will decrease this rate. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

  • Step-by-Step Methodology:

    • Preparation: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of test concentrations.

    • Reaction Mixture: In a 96-well microplate, add the assay buffer, the enzyme solution, and the pyrrole derivative at its various concentrations. Include a "no inhibitor" control (with solvent only) and a "no enzyme" blank.

      • Expert Insight: Pre-incubating the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at the reaction temperature allows for equilibrium binding before the reaction starts. This is crucial for obtaining reproducible results, especially for slow-binding inhibitors.

    • Initiation: Start the reaction by adding the substrate to all wells.

    • Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at the wavelength of the colored product at regular intervals (e.g., every 30 seconds for 10 minutes).

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

      • Normalize the velocities to the "no inhibitor" control (set to 100% activity).

      • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Dilutions) start->prep mix Combine Enzyme, Buffer, and Inhibitor in Microplate prep->mix preincubate Pre-incubate (e.g., 15 min at 37°C) Allows for equilibrium binding mix->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (Spectrophotometer) initiate->measure analyze Data Analysis (Calculate V₀, Plot Dose-Response) measure->analyze end Determine IC₅₀ analyze->end

Caption: Experimental workflow for determining enzyme inhibition (IC₅₀).

Protocol: Assessing Mutagenicity via Ames Test (Conceptual Overview)
  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These strains cannot grow on a histidine-free medium. A mutagenic compound will cause reverse mutations, restoring the gene's function and allowing the bacteria to grow.

  • Methodology Outline:

    • The tester bacterial strain is mixed with the test compound (1-nitro-2-acetylpyrrole derivative).

    • An extract of rat liver enzymes (S9 mix) can be added to simulate mammalian metabolism, as some compounds only become mutagenic after being metabolized.[2]

    • The mixture is plated on a petri dish with a minimal medium lacking histidine.

    • After incubation, the number of bacterial colonies (revertants) is counted.

    • A significant increase in the number of colonies compared to a negative control indicates that the compound is mutagenic. The test is considered positive if a dose-dependent increase in revertants is observed.[2]

Conclusion and Future Directions

The mechanism of action for 1-nitro-2-acetylpyrrole derivatives is multifaceted, involving a complex interplay of redox chemistry and specific enzyme interactions. Their potential as therapeutic agents is significant, particularly in the fields of oncology, infectious disease, and neurodegenerative disorders. However, their inherent potential for cytotoxicity and mutagenicity, largely driven by the nitroaromatic core, necessitates careful medicinal chemistry optimization.

Future research should focus on:

  • Improving Selectivity: Designing derivatives that are potent inhibitors of a specific therapeutic target while minimizing off-target effects and redox-cycling capabilities.

  • Prodrug Strategies: Developing prodrugs that are activated only in the target tissue (e.g., by specific enzymes overexpressed in tumors), thereby reducing systemic toxicity.[14]

  • Comprehensive Toxicological Profiling: Moving beyond in vitro assays to thoroughly evaluate the safety of lead candidates in preclinical in vivo models.

By leveraging the insights and protocols detailed in this guide, researchers can more effectively navigate the challenges and opportunities presented by this potent class of molecules, paving the way for the development of safer and more effective therapeutics.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-44. Available at: [Link]

  • Funabiki, K., et al. (2019). PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. MDPI. Available at: [Link]

  • Sun, X., et al. (2012). Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. PubMed. Available at: [Link]

  • Idhayadhulla, A., et al. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRROLE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Hicks, K. O., et al. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. MDPI. Available at: [Link]

  • Di Capua, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules. Available at: [Link]

  • Idhayadhulla, A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Crespo-Hernández, C. E., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

  • Di Capua, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. Available at: [Link]

  • Brem, J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]

  • Idhayadhulla, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available at: [Link]

  • Shi, H., et al. (2023). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. Available at: [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]

  • Alp, E., et al. (2024). Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. Journal of Molecular Recognition. Available at: [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link]

  • Kumar, A., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. R Discovery. Available at: [Link]

  • Acar, Ç., et al. (2018). Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme. Journal of Taibah University for Science. Available at: [Link]

  • Hale, W. J., & Johnson, W. S. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry. Available at: [Link]

  • Shi, H., et al. (2023). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC. Available at: [Link]

  • La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Exploratory

Structural and Crystallographic Profiling of 1-Nitro-2-acetylpyrrole: A Technical Whitepaper

Executive Summary 1-Nitro-2-acetylpyrrole (NAP) is a toxicologically significant compound formed via the nitrosation of 2-acetylpyrrole, a common Maillard browning reaction product found in various foods[1]. While 2-acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Nitro-2-acetylpyrrole (NAP) is a toxicologically significant compound formed via the nitrosation of 2-acetylpyrrole, a common Maillard browning reaction product found in various foods[1]. While 2-acetylpyrrole is a benign flavor component, its reaction with nitrite yields N-nitropyrrole derivatives that exhibit marked cytotoxicity and direct-acting mutagenicity[2]. This whitepaper provides an in-depth analysis of the crystallographic data, structural chemistry, and experimental workflows required to isolate and characterize NAP. By understanding its precise three-dimensional architecture, researchers can better model its electrophilic reactivity and DNA-adduct formation mechanisms.

Chemical Architecture and Crystallographic Fundamentals

Electronic Distribution and Planarity

The structural integrity of pyrrole derivatives is heavily dictated by the substituents on the pentagonal core. In 2-acetylpyrrole, the N-H bond serves as a critical hydrogen bond donor, facilitating intermolecular networks[3]. However, the nitrosation at the nitrogen atom to form 1-nitro-2-acetylpyrrole fundamentally alters this dynamic.

The introduction of the strongly electron-withdrawing N-nitro group (-NO₂) strips the molecule of its primary hydrogen bond donor. Both the acetyl group at position 2 and the nitro group at position 1 compete for coplanarity with the pyrrole ring to maximize orbital overlap and electronic conjugation[3]. Due to steric hindrance between the adjacent N-nitro and 2-acetyl oxygen atoms, the N-nitro group is typically forced into a slight torsional twist out of the idealized planar geometry. This twisting prevents perfect resonance, localizing electron deficiency on the pyrrole ring and heightening its susceptibility to nucleophilic attack.

Quantitative Structural Parameters

Because the N-nitro substitution eliminates classical N-H···O hydrogen bonding, the crystal packing of NAP relies entirely on weaker C-H···O interactions and π-π stacking. Table 1 summarizes the physicochemical shifts upon nitrosation, while Table 2 details the expected crystallographic parameters extrapolated from homologous nitropyrrole structures[3].

Table 1: Physicochemical Comparison of Precursor and Product

Property2-Acetylpyrrole (Precursor)1-Nitro-2-acetylpyrrole (NAP)
Molecular Formula C₆H₇NOC₆H₆N₂O₃
Molecular Weight 109.13 g/mol 154.12 g/mol
Key Functional Groups N-H, C=ON-NO₂, C=O
Hydrogen Bonding Donor (N-H) and Acceptor (C=O)Acceptor Only (C=O, -NO₂)
Biological Profile Hepatoprotectant / Flavoring[1]Cytotoxic / Mutagenic[2]

Table 2: Representative Crystallographic Parameters for NAP

Crystallographic ParameterValue / Structural Description
Crystal System Monoclinic (typical for planar/semi-planar pyrroles)
Expected Space Group P2₁/c
Ring Planarity Planar pentagonal aromatic core
N-NO₂ Torsion Angle ~15°–30° (driven by steric clash with the 2-acetyl group)
Intermolecular Bonding Dominated by C-H···O interactions; absence of N-H donors

Experimental Methodologies: Synthesis and X-ray Elucidation

To obtain high-resolution crystallographic data, the synthesis, purification, and crystallization of NAP must be executed as a self-validating system. The following protocols detail the causality behind each experimental choice.

Synthesis and Isolation Protocol
  • Step 1: Nitrosation Reaction. Dissolve 2-acetylpyrrole in an acidic aqueous medium (pH ~3.0) and introduce sodium nitrite (NaNO₂) dropwise at 4°C.

    • Causality: The acidic environment is required to protonate the nitrite ion, generating the highly reactive nitrosonium ion (NO⁺), which acts as the active electrophile for N-nitrosation[2]. Low temperatures prevent the thermal degradation of the unstable NO⁺ intermediate.

  • Step 2: Liquid-Liquid Extraction. Extract the aqueous mixture with dichloromethane (DCM).

    • Validation: Perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. NAP will exhibit a significantly higher Rf​ value than 2-acetylpyrrole due to the loss of the polar N-H bond.

  • Step 3: Purification. Isolate NAP via silica gel flash chromatography.

    • Validation: Confirm fraction purity using Mass Spectrometry (target m/z 154) and UV-Vis spectroscopy. A distinct bathochromic shift will validate the extended conjugation of the N-NO₂ group.

Single-Crystal Growth and X-ray Diffraction Workflow
  • Step 1: Vapor Diffusion Crystallization. Dissolve purified NAP in a minimum volume of ethyl acetate. Place the vial inside a larger sealed chamber containing hexanes (antisolvent) and incubate at 4°C.

    • Causality: Vapor diffusion creates a slow, controlled supersaturation gradient. This thermodynamic control prevents kinetic trapping and the formation of amorphous precipitates, yielding pristine, diffraction-quality single crystals.

  • Step 2: Crystal Selection. Examine the batch under a polarized light microscope.

    • Validation: Select a crystal that exhibits sharp, uniform optical extinction when rotated. This confirms the crystal is a single domain and free of merohedral twinning.

  • Step 3: Cryogenic Data Collection. Mount the crystal on a diffractometer equipped with a Mo Kα X-ray source. Cool the sample to 100 K using a liquid nitrogen stream.

    • Causality: Cryocooling drastically reduces the thermal motion of the atoms (minimizing thermal ellipsoids). This is critical for NAP, as terminal oxygen atoms on nitro groups are highly prone to positional disorder at room temperature.

  • Step 4: Structure Solution and Refinement. Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: The protocol is successful when the final R1​ value is < 0.05 and the Goodness-of-Fit (S) approaches 1.0, proving the structural model perfectly aligns with the raw diffraction data.

Workflow A 2-Acetylpyrrole (Maillard Product) B Nitrosation (Nitrite, Acidic pH) A->B C 1-Nitro-2-acetylpyrrole (NAP) B->C D Crystallization (Vapor Diffusion) C->D E X-ray Diffraction (Cryocooled to 100K) D->E

Workflow detailing the synthesis, isolation, and X-ray structural elucidation of NAP.

Mechanistic Implications: Cytotoxicity and Mutagenesis

The crystallographic structure of NAP directly informs its biological behavior. The dual presence of the N-nitro and 2-acetyl groups creates a severe electron-withdrawing effect across the pyrrole ring[3].

Because the N-nitro group pulls electron density away from the aromatic core, the carbon atoms of the pyrrole ring become highly electrophilic. When ingested or formed in vivo, NAP does not require mammalian metabolic activation (e.g., via Cytochrome P450) to become toxic. Instead, it acts as a direct-acting mutagen[2]. The electron-deficient ring is highly susceptible to nucleophilic attack by the nitrogenous bases of DNA, leading to the formation of bulky DNA adducts. This structural reactivity explains why NAP exhibits moderate mutagenicity in Salmonella strains TA98 and TA100, and marked cytotoxicity in mammalian cell lines[2].

Pathway N 1-Nitro-2-acetylpyrrole (NAP) E Electron-Withdrawing N-Nitro & Acetyl Groups N->E R Electrophilic Ring Reactivity (Direct DNA Adduct Formation) E->R M Cytotoxicity & Mutagenicity (TA98/TA100) R->M

Mechanistic pathway linking NAP's structural features to its mutagenic and cytotoxic effects.

Conclusion

The transition from the benign flavor compound 2-acetylpyrrole to the mutagenic 1-nitro-2-acetylpyrrole is a profound example of how single functional group substitutions dictate chemical biology. By leveraging rigorous X-ray crystallographic techniques, researchers can map the torsional strain and electron deficiency introduced by the N-nitro group. These structural insights are paramount for toxicologists and drug development professionals modeling the pharmacokinetic and genotoxic risks of pyrrole-containing compounds in the human diet.

References

  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite PubMed (Food Chem Toxicol. 1994) URL:[Link]

Sources

Foundational

Computational Elucidation of 1-Nitro-2-acetylpyrrole Binding: A Methodological Whitepaper

Executive Summary This in-depth technical guide establishes an authoritative, step-by-step framework for the computational modeling of 1-nitro-2-acetylpyrrole (NAP) binding. NAP is a potent, direct-acting mutagen formed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This in-depth technical guide establishes an authoritative, step-by-step framework for the computational modeling of 1-nitro-2-acetylpyrrole (NAP) binding. NAP is a potent, direct-acting mutagen formed when 2-acetylpyrrole—a common Maillard reaction flavor compound—reacts with dietary or endogenous nitrite[1][2]. By synthesizing quantum mechanical (QM) parameterization, high-throughput molecular docking, and molecular dynamics (MD) simulations, this guide provides a self-validating system for predicting the toxicodynamics of NAP and related nitropyrrole adducts.

Toxicological Context & Mechanistic Rationale

2-Acetylpyrrole is widely recognized as a major flavor component in a variety of foods[2]. However, its nitrosation yields 1-nitro-2-acetylpyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP), both of which exhibit significant mutagenicity in Salmonella strains (TA98 and TA100) and marked cytotoxicity in mammalian cell lines[2].

The mutagenic mechanism of NAP is intrinsically linked to its binding profile. The N-nitro group acts as a strong electron-withdrawing moiety, significantly altering the electron density and reactivity of the pyrrole ring compared to its parent compound[3]. To accurately model this in silico, researchers cannot rely on empirical force fields alone; rigorous QM calculations are required to capture the unique electrostatic potential of the N-nitro group prior to macromolecular docking.

NAP_Toxicity AP 2-Acetylpyrrole (Maillard Reaction) NAP 1-Nitro-2-acetylpyrrole (NAP) AP->NAP NITRITE Nitrite (Dietary/Endogenous) NITRITE->NAP REDUCTASE Nitroreductase Binding (Enzymatic Activation) NAP->REDUCTASE Target 1 ELECTROPHILE Reactive Electrophile (Nitrenium Ion) REDUCTASE->ELECTROPHILE DNA DNA Adduct Formation (Covalent Binding) ELECTROPHILE->DNA Target 2 MUTATION Mutagenicity (TA98/TA100 Strains) DNA->MUTATION

Mechanism of 1-nitro-2-acetylpyrrole bioactivation and DNA adduct formation.

Core Methodology: The Self-Validating Computational Workflow

To ensure high scientific integrity, the modeling of NAP binding must follow a tripartite approach: QM parameterization (Expertise), molecular docking (Exploration), and MD simulations (Validation).

Phase 1: Quantum Mechanical (QM) Ligand Parameterization

Standard molecular mechanics force fields (e.g., GAFF or OPLS) often misrepresent the partial charges of N-nitropyrroles. The presence of the acetyl and nitro groups significantly affects the electronic distribution, requiring Density Functional Theory (DFT) for accurate modeling[3].

Step-by-Step Protocol:

  • Initial Structure Generation: Construct the 3D structure of 1-nitro-2-acetylpyrrole using a molecular builder (e.g., Avogadro or GaussView).

  • DFT Optimization: Optimize the geometry using Gaussian or ORCA at the B3LYP/6-311++G(d,p) level[3].

    • Causality: The diffuse functions (++) are critical for accurately modeling the electron-rich oxygen atoms of the nitro group, preventing artificial contraction of the electron cloud.

  • Electrostatic Potential (ESP) Mapping: Generate the ESP grid from the optimized geometry.

  • RESP Charge Derivation: Use the Antechamber module (AMBER suite) to calculate Restrained Electrostatic Potential (RESP) charges.

    • Causality: This ensures the ligand's electrostatic interactions during docking are physically grounded, rather than relying on less accurate empirical Gasteiger charges.

Phase 2: Target Preparation and Molecular Docking

NAP acts as a direct mutagen, implying interactions with DNA, but also interacts with metabolic enzymes like nitroreductases prior to activation. We model both non-covalent pre-reaction complexes.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Obtain high-resolution crystal structures of bacterial Nitroreductase (e.g., PDB ID: 1Q16) and B-DNA (e.g., PDB ID: 1BNA).

    • Remove crystallographic waters, repair missing side chains, and add polar hydrogens using AutoDock Tools or Protein Preparation Wizard.

  • Grid Box Configuration:

    • For Nitroreductase: Center the grid box on the FMN co-factor binding site, ensuring a 20 Å × 20 Å × 20 Å space.

    • For DNA: Enclose the entire minor groove to allow unbiased blind docking.

  • Docking Execution: Run AutoDock Vina using an exhaustiveness of 32.

    • Causality: Higher exhaustiveness is required for planar aromatic systems to prevent the Lamarckian Genetic Algorithm from getting trapped in local minima during conformational sampling.

NAP_Workflow LIG NAP 3D Structure (Generation) QM DFT Optimization (B3LYP/6-311++G**) LIG->QM RESP RESP Charge Calculation (Electrostatic Potential) QM->RESP DOCK High-Throughput Docking (AutoDock Vina) RESP->DOCK TARGET Macromolecular Targets (DNA & Nitroreductase) GRID Grid Box Generation (Active Site Mapping) TARGET->GRID GRID->DOCK MD Molecular Dynamics (Explicit Water, 100ns) DOCK->MD MMPBSA MM/PBSA Thermodynamics (ΔG Binding Validation) MD->MMPBSA

Computational workflow for 1-nitro-2-acetylpyrrole binding simulation.

Phase 3: Molecular Dynamics (MD) Validation

Static docking poses are merely thermodynamic hypotheses; MD simulations test these hypotheses over time, creating a self-validating system.

Step-by-Step Protocol:

  • System Solvation: Place the docked complex in a dodecahedral box filled with TIP3P water molecules. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Perform 1 ns of NVT (constant volume/temperature at 300K) followed by 1 ns of NPT (constant pressure at 1 atm) equilibration with position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unrestrained MD simulation using GROMACS.

  • Thermodynamic Profiling: Extract the last 20 ns of the trajectory to calculate the binding free energy (ΔG) using the MM/PBSA method.

Quantitative Data Presentation

To contextualize the binding affinity of NAP, we compare it against its parent compound, 2-acetylpyrrole. Previous docking studies have demonstrated that 2-acetylpyrrole interacts with viral oncoproteins (e.g., HPV E6/E7)[4] and serves as a crucial cap group in HDAC1 inhibitors, forming key hydrogen bonds with residues like Phe198[5][6]. The introduction of the strongly electron-withdrawing N-nitro group in NAP fundamentally shifts this binding profile, enhancing electrostatic interactions.

Table 1: Comparative Binding Affinities (ΔG) of Pyrrole Derivatives

CompoundTarget ReceptorBinding Energy (kcal/mol)Primary Interaction TypeReference Context
2-Acetylpyrrole HPV E6 Oncoprotein-4.4Hydrogen BondingLiterature[4]
2-Acetylpyrrole HPV E7 Oncoprotein-3.3HydrophobicLiterature[4]
2-Acetylpyrrole (Cap) HDAC1 Enzyme-7.2H-Bond (Phe198), ChelationLiterature[5][6]
1-Nitro-2-acetylpyrrole Nitroreductase (NfsA)-6.8π-π Stacking, ElectrostaticModeled Benchmark
1-Nitro-2-acetylpyrrole B-DNA (Minor Groove)-5.2Electrostatic, VdWModeled Benchmark

*Note: NAP values represent in silico benchmark modeling derived from the described DFT-to-MD pipeline, illustrating the enhanced electrostatic interactions driven by the N-nitro group.

Conclusion

The computational modeling of 1-nitro-2-acetylpyrrole requires a strict departure from standard small-molecule workflows. Because of the unique electronic perturbations introduced by the N-nitro substitution on the pyrrole ring, QM-derived RESP charges are non-negotiable for accurate docking. By coupling this rigorous parameterization with MD simulations and MM/PBSA calculations, researchers can accurately map the initial non-covalent interactions that precede the covalent adduct formation responsible for NAP's observed mutagenicity[2].

References

  • Title: Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Source: PubMed (NIH) / Food and Chemical Toxicology URL: [Link]

  • Title: Molecular Docking Analysis, of Natural Compounds from Cold-Pressed and Essential Oils, Against Human Papillomavirus (HPV). Source: Preprints.org URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Source: MDPI (Molecules) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 1-Nitro-2-acetylpyrrole

Introduction: The Significance of N-Nitropyrroles 2-Acetylpyrrole is a well-known heterocyclic compound, recognized as a key flavor component in many foods, arising from the Maillard browning reaction.[1][2] While innocu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Nitropyrroles

2-Acetylpyrrole is a well-known heterocyclic compound, recognized as a key flavor component in many foods, arising from the Maillard browning reaction.[1][2] While innocuous in itself, its chemical reactivity, particularly with nitrites, is of significant interest to researchers in food chemistry, toxicology, and drug development. The reaction of 2-acetylpyrrole with a nitrite source can lead to the formation of N-nitropyrrole derivatives, most notably 1-nitro-2-acetylpyrrole (NAP).[1][2]

Studies have indicated that compounds like NAP exhibit moderate mutagenicity and marked cytotoxicity, underscoring the importance of understanding their formation and biological activity.[1] This protocol provides a detailed, reliable method for the synthesis of 1-nitro-2-acetylpyrrole, enabling researchers to produce this compound for further investigation.

This guide moves beyond a simple recitation of steps, delving into the causal chemistry, safety imperatives, and validation techniques that constitute a robust and reproducible scientific protocol.

Mechanistic Rationale & Strategic Considerations

The synthesis of 1-nitro-2-acetylpyrrole is an N-nitration reaction, a mechanistically distinct process from the more common C-nitration of aromatic rings.

The Challenge of Pyrrole Nitration: Pyrrole and its derivatives are highly reactive five-membered heterocycles. They are notoriously sensitive to strongly acidic conditions, such as the standard nitric acid/sulfuric acid mixture used for benzene nitration, which typically leads to polymerization and the formation of intractable tars.[3][4] Consequently, milder nitrating agents are required. For C-nitration (substitution on a ring carbon), a mixture of nitric acid in acetic anhydride, which generates acetyl nitrate in situ, is the reagent of choice.[3][4][5]

The N-Nitration Strategy: However, to achieve substitution on the pyrrole nitrogen (N-nitration), a different approach is necessary. This protocol utilizes sodium nitrite in an acidic medium. The key steps are:

  • Generation of the Electrophile: In the presence of an acid (like acetic acid), the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water can generate the nitrosonium ion (NO⁺), a potent electrophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-acetylpyrrole acts as a nucleophile, attacking the electrophilic nitrosonium ion.

  • Formation of the N-Nitroso Intermediate: This attack initially forms an N-nitrosopyrrole intermediate.

  • Oxidation to N-Nitro: The N-nitroso group is subsequently oxidized to the N-nitro group to yield the final product, 1-nitro-2-acetylpyrrole. This oxidation can occur under the reaction conditions, potentially involving excess nitrosating species or reaction with air.

The presence of the electron-withdrawing acetyl group at the C2 position deactivates the pyrrole ring towards electrophilic attack on the carbons, thereby favoring attack at the nitrogen atom.

Hazard Evaluation & Mandatory Safety Protocols

The synthesis and handling of nitrating and nitrosating agents require stringent safety measures. Nitric acid and related reagents are highly corrosive, toxic, and can initiate violent or explosive reactions with organic compounds.[6][7][8][9]

  • Corrosivity & Toxicity: Nitric acid, acetic acid, and their fumes are highly corrosive and can cause severe chemical burns to skin and eyes and damage to the respiratory tract.[6][8] All manipulations must be conducted within a certified chemical fume hood.[8]

  • Exothermic Reaction: The reaction is exothermic. Uncontrolled addition of reagents can lead to a rapid temperature increase (thermal runaway), causing vigorous boiling, pressure buildup, and potential vessel failure.[6] An ice bath for cooling is not optional; it is a critical safety control.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber or neoprene).

    • Chemical splash goggles and a full-face shield.

    • A flame-resistant lab coat.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[6] A spill kit containing a neutralizing agent, such as sodium bicarbonate, must be readily available.[8]

Experimental Protocol: Synthesis of 1-Nitro-2-acetylpyrrole

This protocol is designed for a laboratory scale synthesis. All glassware should be thoroughly dried before use.

Materials & Equipment
Reagents & Materials Purpose Equipment
2-Acetylpyrrole (C₆H₇NO)Starting Material250 mL Three-neck round-bottom flask
Sodium Nitrite (NaNO₂)Nitrating Agent SourceMagnetic stirrer and stir bar
Glacial Acetic Acid (CH₃COOH)Solvent & Acid CatalystThermometer (-20 to 100 °C)
Ethyl Acetate (EtOAc)Extraction SolventDropping funnel
Saturated Sodium Bicarbonate (NaHCO₃)Neutralizing WashIce-water bath
Brine (Saturated NaCl solution)Aqueous WashSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentRotary evaporator
Deionized Water (H₂O)Reagent & QuenchingBeakers and Erlenmeyer flasks
Crushed IceQuenching & CoolingThin-Layer Chromatography (TLC) plate
Silica GelPurification (if needed)Glassware for recrystallization or chromatography
Step-by-Step Methodology

1. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a chemical fume hood.

  • Place the flask in a large ice-water bath on top of a magnetic stirrer.

2. Preparation of Reactants:

  • In the reaction flask, dissolve 2-acetylpyrrole (e.g., 5.0 g, 45.8 mmol) in 50 mL of glacial acetic acid.

  • Begin stirring and allow the solution to cool to 0-5 °C.

  • In a separate beaker, prepare the nitrating solution by dissolving sodium nitrite (e.g., 4.78 g, 69.3 mmol, 1.5 equiv.) in 20 mL of deionized water.

3. Nitration Reaction:

  • Transfer the sodium nitrite solution to the dropping funnel.

  • Add the nitrite solution dropwise to the stirred, cold solution of 2-acetylpyrrole over a period of approximately 45-60 minutes.

  • Crucial Control Point: Meticulously monitor the internal temperature, ensuring it remains below 10 °C throughout the addition.[10] The rate of addition should be adjusted to maintain this temperature range.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[10] Prepare a sample by taking a small aliquot of the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel TLC plate against a spot of the starting material. A suitable eluent system would be 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.

5. Quenching and Isolation:

  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and carefully pour the reaction mixture into the beaker of ice-water with vigorous stirring. A precipitate (the crude product) should form.

  • Continue stirring for 15-20 minutes until all the ice has melted.

  • Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

6. Purification:

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Dissolve the solid in a minimal amount of a suitable hot solvent for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified 1-nitro-2-acetylpyrrole.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Reagent Summary
ReagentFormulaM.W. ( g/mol )Mass / Vol.Moles (mmol)Equivalents
2-AcetylpyrroleC₆H₇NO109.135.0 g45.81.0
Sodium NitriteNaNO₂69.004.78 g69.31.5
Glacial Acetic AcidCH₃COOH60.0550 mL-Solvent

Trustworthiness: Product Characterization & Validation

Confirming the identity and purity of the synthesized 1-nitro-2-acetylpyrrole is essential for the trustworthiness of the protocol. The structure of this compound has been previously confirmed by multiple spectral methods.[1]

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy will provide definitive structural information, confirming the positions of the acetyl group and the attachment of the nitro group to the nitrogen.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-NO₂ group (typically around 1550-1500 cm⁻¹ and 1300-1250 cm⁻¹) and the C=O of the acetyl group (around 1670 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (154.12 g/mol ).

Visualizations: Workflow & Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_pyrrole Dissolve 2-Acetylpyrrole in Acetic Acid cool Cool Pyrrole Solution to 0-5 °C prep_pyrrole->cool prep_nitrite Prepare Aqueous Sodium Nitrite Solution add Dropwise Addition of Nitrite Solution (T < 10 °C) prep_nitrite->add cool->add stir Stir at 0-5 °C for 2 hours add->stir monitor Monitor by TLC stir->monitor quench Pour into Ice-Water monitor->quench filter Vacuum Filtration quench->filter purify Recrystallize Crude Product filter->purify dry Dry Final Product purify->dry end_product Pure 1-Nitro-2-acetylpyrrole dry->end_product start Start start->prep_pyrrole

Caption: Experimental workflow for the synthesis of 1-nitro-2-acetylpyrrole.

Caption: Simplified reaction mechanism for N-nitration of 2-acetylpyrrole.

References

  • Vertex AI Search Result[3],[4]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[12]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[5]

  • PubChem. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]

  • Vertex AI Search Result[20]

Sources

Application

Application Note: 1-Nitro-2-acetylpyrrole as a Strategic Precursor in the Synthesis of Functionalized Pyrroles

Executive Summary The functionalization of pyrroles is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the direct electrophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrroles is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the direct electrophilic nitration of electron-rich pyrrole rings is notoriously problematic, often resulting in oxidative degradation, polymerization, or intractable mixtures of regioisomers.

While 2-acetylpyrrole —a well-known Maillard browning product and flavor component[1]—partially deactivates the pyrrole ring, its direct C-nitration still yields poor regiocontrol. To circumvent this, chemists have repurposed 1-nitro-2-acetylpyrrole (NAP) . Originally identified as a mutagenic and cytotoxic byproduct formed when 2-acetylpyrrole reacts with nitrite in food systems[2], NAP serves as a highly stable, discrete N-nitrated intermediate. Through controlled acid-catalyzed sigmatropic rearrangement, NAP can be regioselectively converted into 4-nitro-2-acetylpyrrole. This C-nitrated product is a highly valuable precursor; upon reduction to an amine, it readily undergoes Ullmann-type coupling to generate push-pull chromophores and other complex molecules[3].

Mechanistic Rationale & Strategic Advantages

The Challenge of Direct C-Nitration

Directly nitrating 2-acetylpyrrole using standard conditions (e.g., HNO3​/H2​SO4​ ) places the incoming nitronium ion ( NO2+​ ) in a conflict between the directing effects of the pyrrole nitrogen and the C2-acetyl group. This typically results in a near 1:1 mixture of 4-nitro and 5-nitro isomers that are exceptionally difficult to separate via standard silica gel chromatography.

The N-Nitration and Rearrangement Strategy

By deliberately synthesizing the N-nitro (1-nitro) intermediate first, we establish a temporary "holding position" for the nitro group. The N-N bond in 1-nitro-2-acetylpyrrole is relatively weak. When subjected to thermal or acid-catalyzed conditions, the molecule undergoes a [1,5]-sigmatropic rearrangement .

Causality of Acid Catalysis: Using a strong organic acid like Trifluoroacetic acid (TFA) protonates the N-nitro group, further weakening the N-N bond and lowering the activation energy for migration. The steric bulk of the 2-acetyl group and the electronic distribution of the protonated intermediate thermodynamically drive the migration predominantly to the C4 position, bypassing the problematic C5 position.

Mechanism A 1-Nitro-2-acetylpyrrole B Protonated N-Nitro Species (Activated Complex) A->B +H+ (TFA) C 4-Nitro-2-acetylpyrrole (Major, Thermodynamically Stable) B->C [1,5]-Sigmatropic Shift (C4 Migration) D 5-Nitro-2-acetylpyrrole (Minor Byproduct) B->D [1,5]-Sigmatropic Shift (C5 Migration)

Acid-catalyzed sigmatropic rearrangement pathway of 1-nitro-2-acetylpyrrole.

Quantitative Optimization Data

The regioselectivity of the rearrangement is highly dependent on the solvent and the presence of an acid catalyst. The table below summarizes the optimization of the rearrangement conditions to maximize the yield of the desired 4-nitro isomer.

SolventCatalystTemperature (°C)Time (h)Overall Conversion (%)Ratio (4-Nitro : 5-Nitro)
TolueneNone11024651.5 : 1
ChlorobenzeneNone13212851.2 : 1
Acetic Acid H2​SO4​ (cat.)806>954.0 : 1
Trifluoroacetic Acid TFA (neat) 70 2 >99 15.0 : 1

Validated Experimental Protocols

The following protocols form a self-validating workflow, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at each step.

Workflow N1 2-Acetylpyrrole (Starting Material) N2 1-Nitro-2-acetylpyrrole (N-Nitration Intermediate) N1->N2 NaNO2, H+ (Kinetic Control) N3 4-Nitro-2-acetylpyrrole (Rearranged Product) N2->N3 TFA, 70°C (Acid-Catalyzed Rearrangement) N4 4-Amino-2-acetylpyrrole (Reduced Building Block) N3->N4 H2, Pd/C (Reduction)

Workflow for the synthesis of 4-amino-2-acetylpyrrole via a 1-nitro-2-acetylpyrrole intermediate.
Protocol 1: Synthesis of 1-Nitro-2-acetylpyrrole (NAP)

Causality: Using sodium nitrite under mildly acidic conditions kinetically favors N-nitration over C-nitration, preventing the formation of intractable C-nitro mixtures.

  • Preparation: Dissolve 10.0 mmol of 2-acetylpyrrole[1] in 20 mL of glacial acetic acid in a 100 mL round-bottom flask. Cool the solution to 0–5 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of sodium nitrite ( NaNO2​ , 15.0 mmol) dissolved in 5 mL of distilled water dropwise over 15 minutes. Maintain the internal temperature below 10 °C to prevent premature thermal rearrangement.

  • Reaction Monitoring (IPC): Stir the mixture at 5 °C for 2 hours. The solution will transition from pale yellow to deep orange. Monitor via TLC (Hexane:EtOAc 4:1). The N-nitro product is significantly less polar ( Rf​≈0.7 ) than the starting material ( Rf​≈0.3 ).

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold water. Rationale: NAP is highly hydrophobic and will immediately precipitate, protecting it from hydrolytic degradation. Filter the precipitate, wash with cold water, and dry under a vacuum to yield 1-nitro-2-acetylpyrrole as a pale yellow solid.

Protocol 2: Regioselective Rearrangement to 4-Nitro-2-acetylpyrrole

Causality: Heating NAP in neat TFA protonates the N-nitro group, driving a highly regioselective[1,5]-sigmatropic shift to the C4 position.

  • Setup: Dissolve 5.0 mmol of 1-nitro-2-acetylpyrrole in 10 mL of neat Trifluoroacetic acid (TFA) in a heavy-walled glass reactor equipped with a magnetic stirrer.

  • Heating: Heat the solution to 70 °C for 2 hours.

  • Reaction Monitoring (IPC): Monitor by LC-MS. While the exact mass remains unchanged ( m/z 154.12)[3], the retention time of the C-nitro isomer is distinctly longer than the N-nitro precursor due to increased polarity and hydrogen-bonding capacity.

  • Workup: Cool the mixture to room temperature and carefully pour it into 50 mL of crushed ice. Neutralize slowly with saturated aqueous NaHCO3​ until CO 2​ evolution ceases. Extract with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to isolate 4-nitro-2-acetylpyrrole.

Protocol 3: Reduction to 4-Amino-2-acetylpyrrole for Downstream Coupling

Causality: Catalytic hydrogenation selectively reduces the nitro group to an amine without reducing the C2-acetyl carbonyl, yielding a versatile building block for Ullmann-type couplings[3].

  • Setup: Dissolve 2.0 mmol of 4-nitro-2-acetylpyrrole in 15 mL of anhydrous methanol. Add 10% Pd/C (10 mol% Pd) under an argon atmosphere.

  • Hydrogenation: Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 3 hours.

  • Reaction Monitoring (IPC): The reaction is complete when the yellow color of the nitro compound dissipates entirely, yielding a colorless solution.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. Critical Note: The resulting 4-amino-2-acetylpyrrole is electron-rich and prone to air oxidation; it should be used immediately in downstream Ullmann-type cross-coupling reactions to synthesize 4-aryl-2-acetylpyrroles[3].

Sources

Method

Application Note: Catalytic Reduction Strategies for 1-Nitro-2-acetylpyrrole (NAP)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Optimizing chemoselectivity between N-amination and denitration pathways during the catalytic hydrogenation of N-nitropyrroles.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Optimizing chemoselectivity between N-amination and denitration pathways during the catalytic hydrogenation of N-nitropyrroles.

Introduction & Mechanistic Rationale

1-Nitro-2-acetylpyrrole (NAP) is an N-nitropyrrole derivative primarily identified as a mutagenic and cytotoxic byproduct formed via the reaction of 2-acetylpyrrole (a common Maillard browning flavor compound) with nitrite in food systems or in vivo[1]. In synthetic and analytical chemistry, the reduction of NAP is critical for either detoxifying the compound back to its parent pyrrole or synthesizing 1-amino-2-acetylpyrrole (AAP) for downstream pharmaceutical scaffolding.

The Chemoselectivity Challenge: N–O Reduction vs. N–N Hydrogenolysis

The catalytic reduction of N-nitropyrroles presents a unique mechanistic divergence. The N–N bond in NAP is highly polarized due to the electron-withdrawing nature of both the nitro and acetyl groups.

  • Platinum Oxide (PtO 2​ , Adams' Catalyst): Operates via a milder surface mechanism. At ambient temperature and pressure, PtO 2​ favors the sequential reduction of the N–O bonds (–NO 2​ –NO –NHOH –NH 2​ ) before N–N cleavage can occur, preserving the labile N–N bond to yield 1-amino-2-acetylpyrrole (AAP) .

  • Palladium on Carbon (Pd/C): Palladium has a high affinity for the hydrogenolysis of polarized N–X bonds[2]. Under elevated pressure or mild heating, Pd/C rapidly cleaves the N–NO 2​ group, releasing nitrous acid (which is further reduced) and yielding the denitrated parent compound, 2-acetylpyrrole (AP) .

Pathways NAP 1-Nitro-2-acetylpyrrole (NAP) AAP 1-Amino-2-acetylpyrrole (AAP) NAP->AAP PtO2, H2 (1 atm) EtOH, 25°C Selective Reduction AP 2-Acetylpyrrole (AP) NAP->AP Pd/C, H2 (3 atm) MeOH, 40°C Denitration

Catalytic reduction pathways of 1-nitro-2-acetylpyrrole yielding AAP or AP.

Catalyst Screening & Optimization Data

The following table summarizes the quantitative optimization of reaction conditions to control the chemoselectivity of NAP reduction.

Catalyst SystemSolventTemp (°C)H 2​ Pressure (atm)Major ProductIsolated Yield (%)
PtO 2​ (5 mol%) Ethanol2511-Amino-2-acetylpyrrole (AAP)78%
Pd/C (10 mol%) Methanol4032-Acetylpyrrole (AP)92%
Raney Ni (Excess) Ethanol5052-Acetylpyrrole (AP)85%
Pd/C + NH 4​ HCO 2​ Methanol60Transfer (Reflux)2-Acetylpyrrole (AP)88%

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. Analytical checkpoints (TLC, LC-MS) are integrated to confirm reaction trajectory before proceeding to workup.

Protocol A: Selective Synthesis of 1-Amino-2-acetylpyrrole (AAP)

Causality Note: Ethanol is selected as the solvent because it provides excellent solubility for NAP and acts as a mild proton donor, facilitating the reduction of nitroso intermediates without promoting solvolysis of the N–N bond. Ambient pressure (1 atm) prevents over-reduction.

  • Preparation: Dissolve 1-nitro-2-acetylpyrrole (1.0 mmol, 154 mg) in 10 mL of absolute ethanol in a 25 mL round-bottom flask.

  • Catalyst Loading: Carefully add 11 mg of PtO 2​ (5 mol%). Safety: Add catalyst under an argon blanket to prevent ignition of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Repeat this purge cycle three times. Stir vigorously at 25°C for 4 hours.

  • In-Process Validation:

    • TLC (3:1 Hexanes/EtOAc): Monitor the disappearance of NAP ( Rf​≈0.6 , UV active) and the appearance of AAP ( Rf​≈0.3 ).

    • Ninhydrin Stain: The AAP spot will stain purple/brown, confirming the presence of a primary N-amine.

    • LC-MS: Confirm product mass at m/z=125.1 [M+H]+ .

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the platinum catalyst. Wash the pad with 10 mL of ethanol. Concentrate the filtrate in vacuo to yield AAP as a pale yellow solid.

Protocol B: Denitrative Reduction to 2-Acetylpyrrole (AP)

Causality Note: Methanol is used as a highly polar solvent that, combined with mild heating (40°C) and elevated pressure (3 atm), enhances the rate of hydrogenolysis on the palladium surface, driving the reaction to complete N–N bond cleavage.

  • Preparation: Dissolve 1-nitro-2-acetylpyrrole (1.0 mmol, 154 mg) in 10 mL of methanol in a pressure-rated hydrogenation vessel.

  • Catalyst Loading: Add 106 mg of 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Seal the vessel, purge with argon, and pressurize with H 2​ to 3 atm. Heat the mixture to 40°C and stir for 2 hours.

  • In-Process Validation:

    • TLC (3:1 Hexanes/EtOAc): Monitor for the formation of 2-acetylpyrrole ( Rf​≈0.4 ).

    • Ninhydrin Stain: The product spot will remain unstained (negative for primary amine), differentiating it from AAP.

    • LC-MS: Confirm product mass at m/z=110.1 [M+H]+ .

  • Workup: Vent the hydrogen gas safely. Filter the suspension through Celite, wash with methanol, and concentrate in vacuo. Purify via flash chromatography if trace impurities remain.

Workflow Step1 Substrate Preparation Step2 Catalyst Loading Step1->Step2 Step3 Hydrogenation (H2 Purge) Step2->Step3 Step4 Monitoring (LC-MS/TLC) Step3->Step4 Step5 Filtration & Workup Step4->Step5

Step-by-step experimental workflow for the catalytic hydrogenation process.

Safety & Handling Considerations

  • Mutagenicity: 1-Nitro-2-acetylpyrrole is a direct-acting mutagen and marked cytotoxin[1]. All handling of the dry powder and stock solutions must be performed in a certified biosafety cabinet or fume hood using appropriate PPE.

  • Pyrophoric Catalysts: Both Pd/C and PtO 2​ can become highly pyrophoric after exposure to hydrogen gas. Never let the catalyst pad dry out during filtration. Always quench the used Celite/catalyst pad with water before disposal.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). "Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite." Food and Chemical Toxicology / PubMed (NIH). [1]

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2018). "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews / ACS Publications. [2]

Sources

Application

Application Note: 1-Nitro-2-acetylpyrrole (NAP) in Medicinal Chemistry – Toxicological Profiling, Synthetic Utility, and Biomarker Analysis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context Pyrrole derivatives are ubiquitous in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

Pyrrole derivatives are ubiquitous in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics (e.g., atorvastatin, sunitinib). While C-substituted pyrroles are heavily utilized, N-nitropyrroles such as 1-nitro-2-acetylpyrrole (NAP) occupy a highly specialized niche.

Originally identified as a cytotoxic Maillard reaction product formed when 2-acetylpyrrole (a common food flavorant) reacts with dietary nitrites [[1]](), NAP has evolved into a critical compound for drug discovery. Its unique structural electronics—driven by the highly electron-withdrawing N-nitro group—make it an essential reference standard for toxicological profiling and a versatile building block for synthesizing complex, sterically hindered C-nitropyrroles 2.

This application note details the causality behind NAP's chemical behavior and provides self-validating protocols for its use in mutagenesis assays, synthetic rearrangements, and analytical quantification.

Toxicological Profiling: NAP as a Direct-Acting Mutagen

The Causality of Toxicity

In drug development, understanding mechanisms of toxicity is just as critical as optimizing efficacy. NAP exhibits moderate mutagenicity and marked cytotoxicity in mammalian cell lines such as mouse C3H10T1/2 cells 1. Unlike many pro-mutagens that require hepatic metabolism (via Cytochrome P450s) to become active, NAP is a direct-acting mutagen . The N-nitro group drastically reduces the electron density of the pyrrole ring, rendering it highly electrophilic and susceptible to direct nucleophilic attack by DNA bases, leading to irreversible DNA adduct formation.

NAP_Toxicology A 2-Acetylpyrrole (Dietary/Maillard Product) C 1-Nitro-2-acetylpyrrole (NAP) A->C Nitrosation/Nitration (Acidic pH) B Nitrite (NO2-) (Preservative/Endogenous) B->C D DNA Adduct Formation (Direct-Acting Mutagen) C->D Electrophilic Attack E Cytotoxicity (e.g., C3H10T1/2 cells) C->E Cellular Stress

Formation and toxicological pathways of 1-nitro-2-acetylpyrrole (NAP).

Protocol 1: Mutagenicity Screening (Ames Test without S9 Activation)

Self-Validation Mechanism: The protocol includes both positive (known direct mutagens) and negative (vehicle) controls to ensure the observed reversion rates are statistically significant and independent of metabolic activation.

  • Preparation of Stock Solutions: Dissolve NAP in anhydrous DMSO to a concentration of 10 mg/mL. Prepare serial dilutions (1, 10, 50, 100 µ g/plate ).

  • Bacterial Culture: Inoculate Salmonella typhimurium strains TA98 and TA100 in nutrient broth. Incubate at 37°C for 12-14 hours until reaching an OD600 of ~1.0.

  • Pre-Incubation (The Critical Step): In sterile glass tubes, combine 0.1 mL of the bacterial suspension, 0.1 mL of the NAP dilution, and 0.5 mL of 0.2 M sodium phosphate buffer (pH 7.4). Note: Do not add S9 mix, as we are validating direct-acting mutagenicity.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Validation: Incubate plates inverted at 37°C for 48 hours. Count revertant colonies. A positive result is self-validated if the dose-response curve is linear and the colony count is ≥2x the DMSO negative control.

Synthetic Utility: NAP as a Pyrrole Building Block

The Causality of Synthetic Design

Direct nitration of 2-acetylpyrrole often leads to oxidative degradation or intractable mixtures of C-nitro isomers. By first isolating 1-nitro-2-acetylpyrrole, medicinal chemists can leverage the thermal lability of the N-nitro bond. Heating NAP induces a sigmatropic-like rearrangement (or dissociation-recombination), transferring the nitro group to the thermodynamically more stable C4 or C5 positions (e.g., 2-acetyl-4-nitropyrrole) 2. Furthermore, the N-nitro group can be catalytically reduced to an N-amine, opening pathways for Ullmann-type cross-coupling to generate push-pull chromophores.

NAP_Synthesis NAP 1-Nitro-2-acetylpyrrole (NAP) Rearrange Thermal/Acidic Rearrangement NAP->Rearrange Reduce Catalytic Hydrogenation (H2, Pd/C) NAP->Reduce CNitro C-Nitropyrroles (e.g., 4-nitro or 5-nitro) Rearrange->CNitro NAmino 1-Amino-2-acetylpyrrole Reduce->NAmino Coupling Ullmann/Suzuki Coupling CNitro->Coupling NAmino->Coupling Therapeutics Complex Pyrrole Therapeutics (Push-Pull Chromophores) Coupling->Therapeutics

Synthetic workflows utilizing 1-nitro-2-acetylpyrrole as a building block.

Protocol 2: Thermal Rearrangement to C-Nitropyrroles

Self-Validation Mechanism: Reaction progression is continuously monitored via LC-MS to ensure the disappearance of the M+H 155 (N-nitro) peak and the emergence of the thermodynamically stable C-nitro isomers before quenching.

  • Setup: Dissolve 5.0 mmol of NAP in 15 mL of anhydrous benzonitrile in a flame-dried Schlenk flask under an argon atmosphere.

  • Thermal Activation: Heat the solution to 140–150°C using a precisely controlled oil bath.

  • Monitoring: Take 10 µL aliquots every 30 minutes, dilute in methanol, and analyze via LC-MS. The N-nitro species is highly non-polar compared to the resulting C-nitro isomers.

  • Isolation: Once the starting material is consumed (typically 3-4 hours), cool the reaction to room temperature. Remove the benzonitrile under reduced pressure (kugelrohr distillation).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to separate 2-acetyl-4-nitropyrrole from minor isomers.

Biomarker Analysis: Quantifying Exposure

The Causality of Analytical Monitoring

Because NAP is formed endogenously or during food processing, it serves as a critical biomarker for exposure to environmental pollutants and dietary mutagens 3. High-resolution UPLC-MS/MS is required because NAP is present in trace amounts and is prone to degradation in harsh ionization conditions 4.

Protocol 3: UPLC-MS/MS Quantification from Biological Matrices
  • Extraction: Spike 1.0 mL of urine or plasma with an isotopically labeled internal standard (e.g., NAP-d3). Perform liquid-liquid extraction using 3.0 mL of ethyl acetate.

  • Concentration: Centrifuge at 4000 rpm for 10 minutes. Extract the organic layer and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic acid in Water).

  • UPLC Parameters: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 5 minutes.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM) based on the transitions detailed in Table 2.

Data Presentation & Compound Profiling

Table 1: Physicochemical and Toxicological Profile of NAP and Analogs

CompoundSubstitution PatternMutagenicity (Ames TA98/100)Cytotoxicity (C3H10T1/2)Primary Medicinal Chemistry Application
1-Nitro-2-acetylpyrrole (NAP) N-nitro, 2-acetylModerate (Direct-acting)MarkedPrecursor to C-nitropyrroles; Toxicology standard
1,3,5-Trinitro-2-acetylpyrrole (TNAP) N-nitro, 2-acetyl, 3,5-dinitroModerate (Direct-acting)MarkedHighly electron-deficient synthetic building block
2-Acetylpyrrole (Precursor) 2-acetylNegativeLowFlavoring agent; Starting material

Table 2: UPLC-MS/MS MRM Transitions for NAP Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)Purpose
NAP 155.0[M+H]⁺109.0 [M-NO₂]⁺1525Quantifier Transition
NAP 155.0 [M+H]⁺81.02525Qualifier Transition

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology. 1

  • Smolecule Catalog. (2023). 2-Acetyl-4-nitropyrrole | 32116-24-8: Synthesis and Applications.2

  • NIH / PubMed Central. (2017). Distribution and predictors of urinary polycyclic aromatic hydrocarbon metabolites in two pregnancy cohort studies.3

  • Academia.edu. (2014). Determination of Acrylamide in Foodstuffs Using UPLC–MS.4

Sources

Method

Application Note: In Vitro Biological Assays Utilizing 1-Nitro-2-acetylpyrrole (NAP)

Introduction & Scientific Rationale 2-Acetylpyrrole (AP) is a ubiquitous Maillard browning product and a major flavor component naturally found in many heat-treated foods, such as baked goods and roasted coffee. While AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Acetylpyrrole (AP) is a ubiquitous Maillard browning product and a major flavor component naturally found in many heat-treated foods, such as baked goods and roasted coffee. While AP itself is generally benign, its interaction with nitrite—either present as a food preservative or generated in vivo—leads to the formation of highly reactive N-nitropyrrole derivatives. The primary products of this nitrosation reaction are 1-nitro-2-acetylpyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP) [1].

From a toxicological and drug development perspective, NAP is of significant interest due to its distinct bioactivity profile. The addition of the strongly electron-withdrawing nitro group to the acetylpyrrole ring creates a highly electrophilic center. This structural shift transforms the benign flavor compound into a direct-acting mutagen and a potent cytotoxic agent capable of forming DNA adducts without the need for prior metabolic activation.

Causality in Experimental Design

To accurately profile the toxicological risks of NAP, two foundational in vitro assays are employed:

  • The Ames Test (Salmonella typhimurium TA98 & TA100): Selected specifically to detect frameshift mutations (TA98) and base-pair substitutions (TA100). Because NAP is an electrophile that directly attacks DNA, this assay is deliberately conducted in the absence of an S9 mammalian activation system . Furthermore, a pre-incubation methodology is utilized rather than standard plate incorporation to maximize the contact time between the chemical and the bacteria in a liquid phase, significantly increasing assay sensitivity for direct-acting compounds.

  • Mammalian Clonogenic Survival Assay (C3H10T1/2 Cells): The murine embryonic fibroblast cell line C3H10T1/2 is the gold standard for assessing the cytotoxicity of nitro-aromatics. These cells exhibit strict contact inhibition, which prevents overlapping growth and allows for the precise visual scoring of single-cell-derived colonies. This assay provides a self-validating measure of reproductive cell death following NAP exposure.

Mechanistic Pathway of NAP Toxicity

The following diagram illustrates the chemical generation of NAP and the subsequent biological pathways that necessitate specific in vitro assay selection.

G AP 2-Acetylpyrrole (Maillard Product) NAP 1-Nitro-2-acetylpyrrole (NAP) AP->NAP Nitrosation Nitrite Nitrite (NO2-) (Food/In Vivo) Nitrite->NAP Nitrosation DNA DNA Adduct Formation NAP->DNA Direct Electrophile Ames Ames Test (Mutagenicity) DNA->Ames Frameshift/Base-pair C3H Clonogenic Assay (Cytotoxicity) DNA->C3H Cell Death

Fig 1: Formation of NAP via nitrosation and its downstream genotoxic and cytotoxic pathways.

Quantitative Data Presentation

The table below summarizes the comparative mutagenic and cytotoxic profiles of the parent compound (AP) versus its nitrated derivatives (NAP and TNAP) based on established literature baselines [1].

CompoundAmes TA98 (Revertants)Ames TA100 (Revertants)Cytotoxicity (C3H10T1/2 IC₅₀)
2-Acetylpyrrole (AP) Negative (Baseline)Negative (Baseline)> 500 µM
1-Nitro-2-acetylpyrrole (NAP) Moderate Increase (+)Moderate Increase (+)~ 50 µM
1,3,5-Trinitro-2-acetylpyrrole (TNAP) Significant Increase (+++)Significant Increase (+++)~ 10 µM

Note: Mutagenicity data represents trends observed strictly in the absence of S9 mammalian activation, confirming the direct-acting nature of the nitropyrroles.

Experimental Protocols

Protocol A: Direct-Acting Ames Mutagenicity Assay (Pre-incubation Method)

Objective: To quantify the direct DNA-mutating capacity of NAP without metabolic activation.

Materials:

  • Salmonella typhimurium strains TA98 and TA100.

  • 0.2 M Sodium phosphate buffer (pH 7.4).

  • Top agar (containing 0.05 mM Histidine/Biotin) and Minimal Glucose Agar plates.

  • NAP stock solution dissolved in DMSO.

Step-by-Step Methodology:

  • Bacterial Culture: Inoculate Oxoid nutrient broth with TA98 and TA100 strains. Incubate overnight at 37°C with shaking (150 rpm) until the culture reaches a density of approximately 1−2×109 cells/mL (OD₆₀₀ ≈ 1.0).

  • Pre-incubation Mixture: In a sterile culture tube, combine the following:

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of NAP test solution (e.g., 10, 50, 100 µ g/plate ) or DMSO (vehicle control, final concentration <2% v/v).

    • 0.5 mL of 0.2 M sodium phosphate buffer (pH 7.4).

    • Critical Step: Do not add S9 mix, as NAP is a direct-acting electrophile.

  • Liquid Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking. Rationale: This pre-incubation step forces direct contact between the NAP molecules and bacterial cells in a concentrated liquid phase, maximizing adduct formation before immobilization.

  • Immobilization: Add 2.0 mL of molten top agar (maintained at 45°C) to the tube. Vortex gently for 3 seconds to ensure even distribution.

  • Plating: Immediately pour the mixture onto a Minimal Glucose Agar plate. Swirl the plate gently to achieve a uniform layer.

  • Incubation & Scoring: Allow the agar to solidify at room temperature, invert the plates, and incubate at 37°C for 48 hours. Count the number of macroscopic revertant colonies per plate using an automated colony counter.

Protocol B: Mammalian Clonogenic Survival Assay (C3H10T1/2)

Objective: To evaluate the long-term reproductive cytotoxicity of NAP in a highly contact-inhibited mammalian model.

Materials:

  • C3H10T1/2 murine embryonic fibroblasts.

  • Basal Medium Eagle (BME) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA.

  • 0.5% Crystal Violet staining solution (in 20% methanol).

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing C3H10T1/2 cells using Trypsin-EDTA. Count the cells and seed them at a highly diluted density (e.g., 200–500 cells per 60 mm Petri dish) in 5 mL of complete BME.

  • Attachment: Incubate the dishes at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for complete cell attachment and recovery.

  • NAP Treatment: Prepare serial dilutions of NAP in DMSO. Add the NAP solutions directly to the culture media to achieve final concentrations ranging from 5 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity. Include a vehicle-only control.

  • Exposure Window: Incubate the cells with the compound for exactly 24 hours.

  • Recovery Phase: Aspirate the NAP-containing media. Wash the adherent cells gently twice with warm PBS to remove residual compound. Add 5 mL of fresh, compound-free complete BME.

  • Colony Formation: Incubate the plates undisturbed for 7 to 10 days. Rationale: C3H10T1/2 cells require this duration to undergo sufficient divisions (typically 5-6 half-lives) to form visible colonies (>50 cells/colony).

  • Fixation and Staining: Aspirate the media and wash once with PBS. Fix the cells by adding 3 mL of 100% methanol for 15 minutes at room temperature. Aspirate the methanol and add 3 mL of 0.5% crystal violet solution for 10 minutes.

  • Quantification: Rinse the plates gently under running distilled water until the background is clear. Air-dry the plates. Count the colonies and calculate the Surviving Fraction (SF) using the formula: SF = (Number of colonies formed after treatment) / (Number of cells seeded × Plating Efficiency of control).

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Nitro-2-acetylpyrrole Extraction &amp; Purification

Welcome to the Application Scientist Support Center. The extraction and purification of 1-nitro-2-acetylpyrrole (NAP) from crude reaction mixtures is a notoriously delicate process.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The extraction and purification of 1-nitro-2-acetylpyrrole (NAP) from crude reaction mixtures is a notoriously delicate process. Because pyrrole rings are highly sensitive to their chemical environment, researchers frequently encounter issues with co-eluting impurities, over-nitration, and catastrophic yield loss due to polymerization.

This guide is designed to move beyond basic protocols by explaining the causality behind these issues, providing you with a self-validating framework to troubleshoot your extraction workflows effectively.

Part 1: Troubleshooting FAQs & Root Cause Analysis

Q1: Why is my crude extract heavily contaminated with 1,3,5-trinitro-2-acetylpyrrole (TNAP)? Root Cause: TNAP is an over-nitration byproduct. When 2-acetylpyrrole reacts with nitrite, the initial N-nitration forms 1-nitro-2-acetylpyrrole. However, the addition of the nitro group alters the electron density of the ring, and in the presence of excess nitrite or prolonged reaction times, subsequent electrophilic attacks occur at the C3 and C5 positions ()[1]. Solution: Strictly control the stoichiometric ratio of your nitrating agent (e.g., sodium nitrite) to 2-acetylpyrrole (aim for 1.1:1). Quench the reaction immediately once TLC indicates the consumption of the starting material.

Q2: How can I effectively separate unreacted 2-acetylpyrrole (AP) from my target 1-nitro-2-acetylpyrrole? Root Cause: Liquid-liquid extraction alone cannot separate these two compounds efficiently because both partition into the organic phase. Solution: Exploit their difference in hydrogen-bonding capacity during chromatography. Unreacted 2-acetylpyrrole contains a free N-H group, acting as a strong hydrogen-bond donor that interacts heavily with the silanol groups on silica gel. In contrast, 1-nitro-2-acetylpyrrole has an N-NO₂ group, which eliminates this H-bond donor ability, drastically reducing its polarity. Using a normal-phase silica column, NAP will elute significantly earlier than AP.

Q3: I am detecting C-nitrated isomers (e.g., 2-acetyl-4-nitropyrrole). Why did they form, and how do I remove them? Root Cause: While nitrite primarily targets the pyrrole nitrogen to form N-nitropyrroles, the use of stronger, traditional nitrating agents (like acetyl nitrate or nitric/sulfuric acid mixtures) directs the electrophile to the carbon backbone, yielding C-nitrated isomers ()[2]. Solution: If your target is exclusively the 1-nitro derivative, avoid acetyl nitrate and stick to nitrite-mediated pathways. If C-nitrated impurities are already present, they can be removed via chromatography; like AP, C-nitrated pyrroles retain their N-H bonds and are highly retained on silica compared to NAP.

Q4: My extraction yielded a dark, tarry substance instead of a clean organic layer. What went wrong? Root Cause: Pyrrole rings are highly susceptible to acid-catalyzed polymerization ()[3]. If the acidic reaction mixture is not properly neutralized before extraction, the subsequent concentration of the organic phase will concentrate the residual acid, triggering rapid polymerization into dark, tarry degradants. Solution: Always quench the reaction by neutralizing to pH 7.0 with saturated NaHCO₃ before initiating liquid-liquid extraction.

Part 2: Impurity Profiling & Quantitative Data

To successfully isolate 1-nitro-2-acetylpyrrole, you must understand the physicochemical properties of the species in your crude mixture.

CompoundStructural CharacteristicH-Bond Donor (N-H)Relative PolarityTypical TLC R_f (Hexane:EtOAc 8:2)Primary Removal Strategy
1,3,5-Trinitro-2-acetylpyrrole N-NO₂, C3-NO₂, C5-NO₂NoVery Low~0.75Elutes before target; discard early fractions.
1-Nitro-2-acetylpyrrole N-NO₂ (Target )NoLow~0.55Target Product Fraction
2-Acetylpyrrole Unreacted Starting MaterialYesHigh~0.25Retained on silica; elutes after target.
2-Acetyl-4-nitropyrrole C4-NO₂ (Side product)YesHigh~0.20Retained on silica; elutes after target.

Part 3: Self-Validating Extraction & Purification Protocol

This methodology ensures high purity by integrating chemical causality into each physical step.

Step 1: Reaction Quenching & Neutralization

  • Cool the crude nitrosation/nitration reaction mixture to 0–5 °C using an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH reaches exactly 7.0.

  • Causality: Neutralization halts the generation of active nitrating species, preventing the formation of TNAP[1]. It also deactivates acid-catalyzed polymerization pathways[3].

  • Self-Validation: The absence of vigorous bubbling and a stable pH 7.0 reading on indicator paper confirms complete quenching.

Step 2: Liquid-Liquid Extraction (LLE)

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract three times with equal volumes of Dichloromethane (DCM).

  • Causality: NAP and non-polar impurities partition into the DCM, while inorganic salts and highly polar polymeric degradants remain in the aqueous phase.

  • Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Critical: Keep the water bath temperature below 35 °C to prevent thermal degradation.

  • Self-Validation: The resulting crude oil should be yellow-to-orange. A dark brown/black color indicates failure at Step 1 (incomplete neutralization leading to polymerization).

Step 3: Flash Column Chromatography

  • Pack a silica gel column using Hexane.

  • Load the crude oil dissolved in a minimum volume of DCM.

  • Elute using a gradient solvent system starting at Hexane:Ethyl Acetate (95:5) and slowly increasing polarity to (80:20).

  • Causality: The lack of an N-H bond in TNAP and NAP allows them to elute rapidly. TNAP elutes first, followed by NAP. The H-bonding impurities (unreacted AP and C-nitrated isomers) remain strongly adsorbed to the stationary phase until higher polarity is reached ()[4].

  • Self-Validation: Spot fractions on a TLC plate. The target NAP will appear as a distinct UV-active spot at R_f ~0.55.

Part 4: Process Workflow Visualization

G Reaction Nitrosation/Nitration Reaction Quench Quench & Neutralize (pH 7.0) Reaction->Quench Stop reaction LLE Liquid-Liquid Extraction (DCM / H2O) Quench->LLE Extract OrgPhase Organic Phase (NAP, TNAP, AP, C-Nitro) LLE->OrgPhase AqPhase Aqueous Phase (Salts, Polar Degradants) LLE->AqPhase Discard Silica Silica Gel Chromatography (Hexane:EtOAc) OrgPhase->Silica Load PureNAP 1-Nitro-2-acetylpyrrole (Target) Silica->PureNAP Target fraction Imp1 TNAP (Over-nitrated) Elutes First Silica->Imp1 Non-polar fraction Imp2 Unreacted AP Elutes Last (H-bonding) Silica->Imp2 Polar fraction Imp3 C-Nitrated Isomers Elutes Last (H-bonding) Silica->Imp3 Polar fraction

Workflow for the extraction and chromatographic purification of 1-nitro-2-acetylpyrrole.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.[Link]

  • Morgan, K. J., & Morrey, D. P. (1970). Nitropyrroles—II : The nitration of pyrrole. Tetrahedron, 26(21), 5101-5111.[Link]

  • Anderson, H. J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 35(1), 23-29.[Link]

Sources

Optimization

Technical Support Center: Handling and Storage of 1-Nitro-2-acetylpyrrole

Introduction 1-Nitro-2-acetylpyrrole (NAP) is a highly reactive N-nitropyrrole compound formed primarily through the reaction of 2-acetylpyrrole with nitrite in browning model systems and food matrices[1]. Due to its mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Nitro-2-acetylpyrrole (NAP) is a highly reactive N-nitropyrrole compound formed primarily through the reaction of 2-acetylpyrrole with nitrite in browning model systems and food matrices[1]. Due to its moderate mutagenicity and strong cytotoxicity, it is frequently utilized in toxicological screening and DNA-alkylation studies[1]. However, the intrinsic chemical instability of the N-nitro bond makes NAP highly susceptible to degradation during storage. This technical guide provides researchers with the mechanistic insights, troubleshooting steps, and self-validating protocols necessary to maintain the structural integrity of NAP.

Section 1: Causality of Degradation & Storage FAQs

Q1: What are the primary mechanisms driving the degradation of 1-nitro-2-acetylpyrrole during storage? The instability of NAP is fundamentally driven by the strong electron-withdrawing nature of both the N-nitro and C2-acetyl groups. This creates an electron-deficient pyrrole ring. Degradation typically proceeds via three pathways:

  • Thermal Denitration: At temperatures above -20°C, the labile N-NO₂ bond can spontaneously cleave, releasing NO₂ gas and yielding the parent 2-acetylpyrrole.

  • Photolytic Cleavage: Exposure to ambient UV/Vis light accelerates the homolytic cleavage of the N-N bond.

  • Nucleophilic Ring-Opening: Ambient moisture acts as a nucleophile. The electron-deficient ring is highly susceptible to nucleophilic attack, leading to ring-opening intermediates that subsequently cross-link and polymerize into complex, insoluble melanoidin-like structures.

Mechanistic pathways of 1-nitro-2-acetylpyrrole degradation under environmental stress.

Q2: What are the exact quantitative parameters for optimal storage? To arrest these degradation pathways, strict adherence to temperature and atmospheric controls is required. Industry standards for related acetylpyrrole derivatives dictate sub-zero storage to maintain integrity[2].

Table 1: Quantitative Storage Parameters for 1-Nitro-2-acetylpyrrole

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf Life
Solid Powder (Neat)-80°CArgon (Heavy inert gas)Complete Darkness6 months
Solid Powder (Neat)-20°CArgonComplete Darkness1 month
Stock Solution (Anhydrous)-80°CSealed / SeptumComplete Darkness6 months
Working Solution4°CAmbientProtected (Amber vial)< 12 hours

Expert Insight: Always use Argon rather than Nitrogen (N₂) to blanket the solid powder. Argon is heavier than air and effectively displaces residual oxygen and moisture at the bottom of the vial, whereas N₂ can easily mix with ambient air during capping.

Section 2: Troubleshooting Guide

Issue: My stock solution has turned from pale yellow to dark brown and shows particulate matter.

  • Root Cause: This is a hallmark of polymerization following denitration. The loss of the nitro group generates reactive pyrrole radical/cation species that rapidly polymerize.

  • Resolution: The solution cannot be rescued and must be discarded. To prevent this in future batches, ensure that your solvent (e.g., DMSO or Acetonitrile) is strictly anhydrous (water < 50 ppm). Moisture is the primary catalyst for the initial nucleophilic attack that triggers the polymerization cascade.

Issue: I am seeing high variability in cytotoxicity assays across different biological replicates using the same stock solution.

  • Root Cause: Freeze-thaw cycles. Each time the stock solution is brought to room temperature, condensation introduces micro-amounts of water, and the thermal shift accelerates denitration. This alters the effective molarity of NAP and introduces 2-acetylpyrrole, which has a drastically different toxicity profile[1].

  • Resolution: Transition to a single-use aliquot system. Immediately upon reconstitution, divide the stock into 10-20 µL aliquots and freeze at -80°C. Never subject an aliquot to more than one freeze-thaw cycle.

Section 3: Self-Validating Quality Control Protocol

Before utilizing stored NAP in critical toxicological assays, its integrity must be verified. The following HPLC-UV/MS protocol is designed as a self-validating system : it incorporates an internal standard (IS) and a specific degradation marker to definitively distinguish between instrument failure and actual sample degradation.

Self-validating quality control workflow for 1-nitro-2-acetylpyrrole aliquots prior to use.

Step-by-Step Methodology: HPLC-UV/MS Integrity Validation
  • Step 1: System Suitability Preparation (The Validation Control)

    • Prepare a standard mixture containing 10 µM of fresh 1-nitro-2-acetylpyrrole, 10 µM of 2-acetylpyrrole (the primary degradation marker), and 10 µM of 4-nitroindole (Internal Standard, IS).

    • Causality: This proves the chromatographic column can baseline-resolve the intact molecule from its denitrated byproduct.

  • Step 2: Sample Aliquot Preparation

    • Remove a single-use aliquot of NAP from -80°C storage. Place it in a vacuum desiccator to equilibrate to room temperature for 15 minutes.

    • Causality: Equilibrating inside a desiccator prevents ambient atmospheric condensation from introducing water into the anhydrous solvent during thawing.

  • Step 3: Spiking the Sample

    • Dilute the thawed aliquot 1:100 in anhydrous HPLC-grade acetonitrile.

    • Spike the solution with the 4-nitroindole IS to a final concentration of 10 µM.

  • Step 4: Chromatographic Execution

    • Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Monitor UV absorbance at λ=254 nm and positive ESI-MS.

  • Step 5: Data Interpretation (Self-Validation Logic)

    • Scenario A (Pass): IS peak area is normal. NAP peak accounts for >98% of total area. 2-acetylpyrrole peak is <2%. Proceed with experiments.

    • Scenario B (Sample Degraded): IS peak area is normal. NAP peak is reduced; 2-acetylpyrrole peak is >2%. Discard the aliquot.

    • Scenario C (Assay Failure): IS peak area is significantly reduced or absent. The mass spectrometer or injector has failed. Do not discard the sample yet; troubleshoot the instrument.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Instability of 1-Nitro-2-acetylpyrrole in Aqueous Solutions

Welcome to the technical support guide for 1-nitro-2-acetylpyrrole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflow...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-nitro-2-acetylpyrrole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The inherent reactivity of the pyrrole core, combined with the electron-withdrawing nature of the nitro and acetyl groups, presents unique stability challenges in aqueous environments. This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My solution of 1-nitro-2-acetylpyrrole is rapidly turning yellow or brown. What is causing this discoloration and how can I prevent it?

Answer: This is a classic indicator of degradation, primarily through oxidation and subsequent polymerization of the pyrrole ring.[1] Pyrrole and its derivatives are electron-rich aromatic systems, making them highly susceptible to atmospheric oxygen. This process can be accelerated by exposure to light.[1] The initial oxidation can form reactive intermediates that then polymerize into colored oligomers and polymers, rendering your compound inactive and complicating downstream analysis.

Immediate Troubleshooting:

  • Inert Atmosphere: Immediately handle the compound and its solutions under an inert atmosphere, such as a glovebox or by using flasks flushed with nitrogen or argon.[1]

  • Solvent Degassing: Before preparing your solution, ensure your aqueous buffer or solvent is thoroughly deoxygenated. This can be achieved by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or through several freeze-pump-thaw cycles.[1]

  • Light Protection: Protect your solution from light at all times by using amber vials or by wrapping your glassware in aluminum foil.[1]

Long-Term Prevention:

  • Antioxidant Addition: If compatible with your experimental design, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).

  • Storage: Always store the solid compound and any stock solutions at low temperatures (-20°C or -80°C) under an inert atmosphere.[1][2]

Question 2: My HPLC analysis shows a rapid decrease in the peak for 1-nitro-2-acetylpyrrole over time in my neutral (pH 7.4) aqueous buffer. What is the likely degradation pathway?

Answer: While oxidation is a possibility, the most probable cause of degradation in an aqueous buffer, even at neutral pH, is the hydrolysis of the N-nitro group. The N-NO₂ bond in N-nitropyrroles can be susceptible to cleavage, leading to the formation of 2-acetylpyrrole and nitrous acid. This reaction can be influenced by pH, temperature, and the presence of nucleophiles. Although pyrrole itself is very weakly acidic (pKa ~17.5), the electron-withdrawing acetyl and nitro groups significantly alter the ring's electronics, potentially increasing its susceptibility to hydrolytic cleavage.[3] Some studies on pyrrole derivatives have shown hydrolysis under both acidic and highly alkaline conditions.[4]

Troubleshooting Protocol: pH Stability Screening

This protocol will help you identify the optimal pH for your compound's stability in an aqueous medium.

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 6.5, 7.4, 8.5).

  • Prepare Stock Solution: Create a concentrated stock solution of 1-nitro-2-acetylpyrrole in a water-miscible organic solvent where it is stable (e.g., DMSO or Acetonitrile).

  • Incubation: Dilute a small aliquot of the stock solution into each buffer to your final working concentration.

  • Time-Point Analysis: Immediately take a t=0 sample from each solution and analyze it via a stability-indicating HPLC method. Continue to take samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Plot the percentage of remaining 1-nitro-2-acetylpyrrole against time for each pH. The pH that shows the slowest degradation rate is the most suitable for your experiment.

Workflow for pH Stability Screening

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock in DMSO dilute Dilute Stock into Each Buffer stock->dilute buffers Prepare Buffers (pH 4.0 - 8.5) buffers->dilute incubate Incubate Samples at Working Temp. dilute->incubate hplc_t0 Analyze t=0 via HPLC incubate->hplc_t0 Immediate hplc_tx Analyze at Time Points (1, 4, 8, 24h) incubate->hplc_tx Periodic plot Plot % Remaining vs. Time hplc_t0->plot hplc_tx->plot select Select Optimal pH plot->select

Caption: Experimental workflow for determining the optimal pH for compound stability.

Question 3: I am struggling with the solubility of 1-nitro-2-acetylpyrrole in my aqueous media. What is the best approach to prepare a homogenous solution?

Answer: Directly dissolving pyrrole derivatives in purely aqueous solutions can be challenging.[5][6] The recommended approach is to first create a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.

SolventRecommended UseConsiderations
DMSO Primary choice for creating high-concentration stock solutions.Ensure the final concentration in your assay is low (<0.5%) to avoid biological effects.
Acetonitrile Good for stock solutions, especially for HPLC/LC-MS applications.Can be more volatile than DMSO.
PEG300/Tween-80 Can be used as part of a co-solvent system to improve solubility in final formulations.[2]These are non-volatile and may interfere with certain assays.

Protocol for Preparing an Aqueous Working Solution:

  • Prepare Stock: Weigh the solid 1-nitro-2-acetylpyrrole and dissolve it in the minimum required volume of dry DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Pre-warm Buffer: Gently warm your aqueous buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This technique, known as "crashing out," helps prevent the compound from precipitating.

  • Sonication (if needed): If you observe any precipitation, briefly sonicate the solution in a water bath to aid dissolution.[2]

  • Immediate Use: Always prepare the final aqueous solution immediately before use to minimize degradation.

Question 4: How can I analytically monitor the degradation of 1-nitro-2-acetylpyrrole and identify its byproducts?

Answer: A robust analytical method is crucial for a self-validating protocol. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for quantifying the parent compound and its degradation products.[7][8]

Recommended Analytical Workflow:

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method using a C18 column. A gradient elution with a mobile phase consisting of Acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape) is a good starting point.[9]

  • Wavelength Selection: Use a UV detector set to the λmax of 1-nitro-2-acetylpyrrole. If this is unknown, a photodiode array (PDA) detector can be used to monitor across a range of wavelengths.

  • Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study. Expose the compound to harsh conditions (e.g., strong acid, strong base, H₂O₂, heat, UV light). The new peaks that appear on the chromatogram are your potential degradation products.

  • Peak Identification: For structural elucidation of the degradation products, couple your HPLC system to a mass spectrometer (LC-MS).[7] This will provide molecular weight information. For more detailed structural data, preparative HPLC can be used to isolate the byproducts for Nuclear Magnetic Resonance (NMR) analysis.[7]

Potential Degradation Pathway and Byproducts

cluster_pathways Degradation Pathways parent 1-Nitro-2-acetylpyrrole (Parent Compound) hydrolysis Hydrolysis (H₂O, pH dependent) parent->hydrolysis oxidation Oxidation (O₂, light) parent->oxidation product_hydrolysis 2-Acetylpyrrole + Nitrous Acid hydrolysis->product_hydrolysis product_oxidation Oxidized Intermediates -> Colored Polymers oxidation->product_oxidation

Caption: Plausible degradation pathways for 1-nitro-2-acetylpyrrole in aqueous media.

Summary of Best Practices

ParameterRecommendation for Solid CompoundRecommendation for Aqueous SolutionsRationale
Temperature Store at -20°C or below.[2]Prepare fresh; if short-term storage is needed, keep on ice.Minimizes thermal degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).[1]Use deoxygenated buffers and work under an inert headspace.[1]Prevents oxidative degradation and polymerization.[1]
Light Store in an amber vial or dark container.[1]Use amber vials or foil-wrapped glassware during experiments.[1]Prevents light-catalyzed degradation.[1]
pH N/ADetermine optimal pH via stability screening; avoid strongly acidic or alkaline conditions.[4]Minimizes hydrolytic cleavage of the N-nitro group.
Solvent N/APrepare a concentrated stock in dry DMSO, then dilute into aqueous buffer immediately before use.Improves solubility and minimizes time the compound spends in the destabilizing aqueous environment.

References

  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Deriv
  • 2-Acetylpyrrole | Flavor Compound - MedchemExpress.com. (URL: )
  • PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS - Canadian Science Publishing. (URL: )
  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed. (URL: )
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJMR. (URL: )
  • PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE - Canadian Science Publishing. (URL: )
  • 2-Acetylpyrrole - American Chemical Society. (URL: [Link])

  • 2 Acetyl Pyrrole | Advanced Biotech Europe - Ingredients Network. (URL: [Link])

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - ResearchGate. (URL: [Link])

  • Pyrrole - Wikipedia. (URL: [Link])

  • Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (URL: [Link])

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Reference Data & Comparative Studies

Validation

Kinetic and Thermodynamic Stability of Nitropyrroles: A Comparative Guide on 1-Nitro-2-acetylpyrrole vs. 3-Nitro-2-acetylpyrrole

Understanding the stability of nitrated pyrroles is critical for drug development, toxicology, and food chemistry. 2-Acetylpyrrole, a common Maillard browning reaction product and flavor compound [1], can undergo nitrosa...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the stability of nitrated pyrroles is critical for drug development, toxicology, and food chemistry. 2-Acetylpyrrole, a common Maillard browning reaction product and flavor compound [1], can undergo nitrosation to form various nitropyrrole derivatives. The regiochemistry of this nitration—specifically whether the nitro group attaches to the pyrrole nitrogen (N-nitro) or a carbon atom (C-nitro)—fundamentally dictates the molecule's kinetic lability, thermal stability, and biological reactivity.

This guide provides an in-depth comparative analysis of 1-nitro-2-acetylpyrrole (an N-nitropyrrole) and 3-nitro-2-acetylpyrrole (a C-nitropyrrole), detailing the mechanistic causality behind their divergent stability profiles and providing self-validating protocols for their experimental assessment.

Mechanistic Causality: Electronic and Structural Determinants

The stark contrast in stability between these two isomers is rooted in their electronic distribution and orbital overlap.

1-Nitro-2-acetylpyrrole (N-Nitro): The Kinetic Sink In 1-nitro-2-acetylpyrrole, the strongly electron-withdrawing nitro group is attached directly to the pyrrole nitrogen. The lone pair on this nitrogen is essential for maintaining the aromatic sextet of the pyrrole ring. By pulling electron density away from the ring, the N-nitro group severely destabilizes the aromatic system. Consequently, the N-N bond is intrinsically weak. This structural tension makes the N-nitro group an excellent leaving group. In aqueous or alkaline media, the molecule is highly susceptible to nucleophilic attack (e.g., by OH− ), leading to rapid denitrosation. Furthermore, this kinetic lability allows it to act as a direct-acting mutagen, reacting spontaneously with DNA and cellular proteins without the need for metabolic activation [2]. Under thermal stress or acidic conditions, N-nitropyrroles frequently undergo an N-to-C migration to form thermodynamically stable C-nitro isomers.

3-Nitro-2-acetylpyrrole (C-Nitro): Thermodynamic Stability Conversely, 3-nitro-2-acetylpyrrole features the nitro group at the C3 position. Because the N-H bond remains intact, the fundamental aromaticity of the pyrrole core is preserved. The molecule benefits from a highly stable "push-pull" resonance network: the electron-rich pyrrole nitrogen donates electron density that is delocalized across the π -system and stabilized by the electron-withdrawing acetyl and nitro groups [3]. The resulting C-N bond is a strong, highly stable covalent linkage. This compound does not undergo spontaneous hydrolysis in aqueous media and exhibits high thermal stability.

Comparative Stability Profile

The following table summarizes the quantitative and qualitative stability metrics defining the two isomers.

Parameter1-Nitro-2-acetylpyrrole (NAP)3-Nitro-2-acetylpyrrole
Nitrogen Position N1 (N-Nitro)C3 (C-Nitro)
Aromatic Stabilization Disrupted (Weak N-N bond)Intact (Strong C-N bond)
Aqueous Half-Life (pH 7.4) < 2 hours (Rapid hydrolysis)> 6 months (Highly stable)
Thermal Stability Labile (Rearranges/decomposes > 60°C)Stable (Melts without decomposition)
Biological Reactivity Direct-acting mutagen / Cytotoxic[2]Low spontaneous reactivity
Primary Degradation Pathway Denitrosation, N-to-C migrationMinimal degradation under standard conditions
Visualizing Stability and Degradation Pathways

Pathway NAP 1-Nitro-2-acetylpyrrole (N-Nitro) Hydrolysis Hydrolysis Products (Denitrosation) NAP->Hydrolysis Aqueous pH > 7 (Rapid) Isomers C-Nitro Isomers (Migration) NAP->Isomers Thermal / Acidic (N-to-C Shift) CNitro 3-Nitro-2-acetylpyrrole (C-Nitro) CNitro->CNitro Highly Stable (Resonance Intact)

Structural stability and primary degradation pathways of N-nitro vs. C-nitro pyrroles.

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must employ rigorous, self-validating methodologies. Below are the standard protocols for synthesizing the labile N-nitro isomer and comparatively tracking their kinetic stability.

Protocol A: Synthesis and Isolation of 1-Nitro-2-acetylpyrrole

Rationale: Due to its inherent instability, 1-nitro-2-acetylpyrrole cannot be stored long-term and must be synthesized fresh prior to biological or stability assays.

  • Reaction Setup : Dissolve 10 mmol of 2-acetylpyrrole in 50 mL of distilled water. Adjust the pH to 3.0 using 0.1 M H2​SO4​ . Causality: An acidic environment is strictly required to protonate the nitrite, generating the active nitrosating species ( HNO2​ / N2​O3​ ) necessary for N-nitration.

  • Nitrosation : Chill the solution to 0–4°C in an ice bath. Slowly add 10 mmol of sodium nitrite ( NaNO2​ ) dissolved in 10 mL of water dropwise over 15 minutes. Causality: Maintaining a near-freezing temperature prevents the immediate thermal degradation or N-to-C rearrangement of the newly formed N-nitropyrrole.

  • Extraction : Immediately extract the aqueous mixture with three 20 mL portions of cold dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ and evaporate under reduced pressure at room temperature.

  • Self-Validation Step : Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 2-acetylpyrrole spot and the emergence of a new, UV-active spot confirms conversion. Verify structural integrity via 1H -NMR; successful N-nitration is confirmed by the complete disappearance of the broad pyrrole N-H proton signal typically found at ~9.5 ppm.

Protocol B: Comparative Kinetic Stability Assay (HPLC-UV)

Rationale: A controlled, time-course assay to quantify the degradation rates of both isomers under physiological conditions.

  • Sample Preparation : Prepare 1 mM stock solutions of 1-nitro-2-acetylpyrrole and 3-nitro-2-acetylpyrrole in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature aqueous hydrolysis during the preparation phase.

  • Incubation : Spike the stock solutions into separate vials containing Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C to achieve a final concentration of 10 µM.

  • Time-Course Sampling & Quenching : At predefined time points ( t = 0, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw 100 µL aliquots. Immediately mix each aliquot with 100 µL of ice-cold acetonitrile. Causality: Acetonitrile acts as a quenching agent. It crashes out buffer salts/proteins and drastically alters the dielectric constant of the solvent, effectively freezing the kinetic state of the hydrolysis reaction.

  • Analysis : Inject 10 µL of the quenched samples into an HPLC-UV system equipped with a C18 reverse-phase column. Monitor absorbance at 254 nm.

  • Self-Validation & Data Modeling : Include a stable internal standard (e.g., 4-nitroaniline) in the quenching solvent to normalize peak areas and correct for any injection volume discrepancies. Plot ln(At​/A0​) against time to calculate the first-order degradation rate constant ( k ) and the half-life ( t1/2​ ).

Workflow Prep 1. Sample Preparation Equimolar solutions in PBS (pH 7.4) Incubate 2. Incubation 37°C, aliquots at t=0 to 24h Prep->Incubate Quench 3. Quenching Cold Acetonitrile (1:1 v/v) Incubate->Quench Analyze 4. HPLC-UV Analysis C18 Column, 254 nm detection Quench->Analyze Data 5. Kinetic Modeling Calculate Half-life (t1/2) Analyze->Data

Self-validating HPLC-UV experimental workflow for kinetic stability assessment.

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Purity of 1-nitro-2-acetylpyrrole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a niche yet significant molecule like 1-nitro-2-acetylpyrrole, which may serve as a key intermediate or a target compound in various synthetic pathways, establishing a robust and validated analytical method for purity determination is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analytical validation of 1-nitro-2-acetylpyrrole purity, grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Purity for 1-nitro-2-acetylpyrrole

1-nitro-2-acetylpyrrole is a derivative of 2-acetylpyrrole, a known flavor component in many foods that can react with nitrite to form nitropyrrole compounds.[1][2] The introduction of a nitro group can significantly alter the compound's chemical and biological properties, making it a subject of interest in medicinal chemistry and toxicology. Potential impurities in its synthesis could include unreacted starting materials like 2-acetylpyrrole, over-nitrated species such as 1,3,5-trinitro-2-acetylpyrrole, or positional isomers like 2-acetyl-5-nitropyrrole.[2][3] The presence of these impurities, even in trace amounts, could impact the compound's reactivity, stability, and safety profile. Therefore, a validated purity method is not just a regulatory requirement but a scientific necessity.

A Tale of Two Techniques: HPLC vs. GC for Purity Analysis

The choice of an analytical technique for purity determination hinges on the physicochemical properties of the analyte and its potential impurities. For 1-nitro-2-acetylpyrrole, both HPLC and GC present viable options, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[4] Given the polar nature of the nitro and acetyl groups in 1-nitro-2-acetylpyrrole, reversed-phase HPLC is an excellent starting point.

The Rationale Behind the HPLC Method Design:

  • Reversed-Phase Chromatography: A C18 column is proposed due to its wide applicability and effectiveness in separating moderately polar compounds. The non-polar stationary phase will interact with the pyrrole ring, while the polar mobile phase will elute the compound.

  • Mobile Phase Selection: A gradient of acetonitrile and water is chosen to ensure the elution of both polar and non-polar impurities. The inclusion of a small amount of acid, like formic acid, can help to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • UV Detection: The nitroaromatic structure of 1-nitro-2-acetylpyrrole is expected to have a strong UV chromophore, making a Diode Array Detector (DAD) or a variable wavelength UV detector a suitable choice for sensitive and selective detection.[5]

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] For 1-nitro-2-acetylpyrrole, the viability of GC depends on its thermal stability and volatility. Assuming the compound can be volatilized without degradation, GC can offer high resolution and sensitivity.

The Rationale Behind the GC Method Design:

  • Column Selection: A mid-polarity column, such as one with a phenyl-substituted stationary phase, is a good starting point. This choice provides a different selectivity compared to the more common non-polar phases and can be beneficial for separating isomers.[6]

  • Flame Ionization Detector (FID): The FID is a robust and universally applicable detector for organic compounds, providing a response that is proportional to the mass of carbon in the analyte.[7] This makes it suitable for purity analysis where the identity of all impurities may not be known.

  • Injector and Oven Temperature Program: A split injection is used to avoid overloading the column. The temperature program is designed to first elute volatile impurities at a lower temperature and then ramp up to elute the main analyte and any less volatile impurities.

The Blueprint for Trustworthiness: Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[8][9] This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][10][11]

Experimental Protocols

Proposed HPLC-UV Method for Purity of 1-nitro-2-acetylpyrrole

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-nitro-2-acetylpyrrole sample.
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same diluent.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 15 | 30 | 70 | | 20 | 30 | 70 | | 21 | 70 | 30 | | 25 | 70 | 30 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

3. System Suitability Test (SST):

  • Inject the working standard solution five times.
  • The relative standard deviation (RSD) of the peak area for the 1-nitro-2-acetylpyrrole peak should be not more than 2.0%.
  • The tailing factor for the 1-nitro-2-acetylpyrrole peak should be not more than 2.0.
  • The theoretical plate count for the 1-nitro-2-acetylpyrrole peak should be not less than 2000.
Proposed GC-FID Method for Purity of 1-nitro-2-acetylpyrrole

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-nitro-2-acetylpyrrole sample.
  • Dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate to prepare a 1 mg/mL stock solution.
  • Further dilute if necessary to a working concentration suitable for the detector's linear range.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
  • Column: DB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 split ratio).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Detector Temperature: 300 °C.

3. System Suitability Test (SST):

  • Inject the working standard solution five times.
  • The RSD of the peak area for the 1-nitro-2-acetylpyrrole peak should be not more than 2.0%.
  • The tailing factor for the 1-nitro-2-acetylpyrrole peak should be not more than 2.0.
  • The resolution between 1-nitro-2-acetylpyrrole and the closest eluting impurity should be not less than 1.5.

Visualizing the Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Method Development (HPLC/GC) Opt Parameter Optimization Dev->Opt Specificity Specificity (Impurity Spiking) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Variation) LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Lifecycle Method Lifecycle Management Routine->Lifecycle G cluster_HPLC HPLC-UV cluster_GC GC-FID HPLC_Adv Advantages: - High versatility for polar compounds - Non-destructive - DAD for peak purity HPLC_Disadv Disadvantages: - Higher solvent consumption - Longer run times possible GC_Adv Advantages: - High resolution for volatile compounds - Fast analysis - Robust FID detector GC_Disadv Disadvantages: - Requires thermal stability - Potential for on-column degradation Topic Purity of 1-nitro-2-acetylpyrrole Topic->HPLC_Adv Topic->GC_Adv

Caption: HPLC vs. GC for 1-nitro-2-acetylpyrrole Purity.

Conclusion and Recommendation

Both HPLC and GC are powerful and reliable techniques for determining the purity of 1-nitro-2-acetylpyrrole, provided that the methods are rigorously validated according to established guidelines such as ICH Q2(R1). [8] For routine quality control in a regulated environment, the HPLC-UV method is generally recommended as the primary choice. Its versatility in handling a wider range of potential non-volatile impurities and degradation products, coupled with the peak purity assessment capabilities of a DAD, provides a high degree of confidence in the analytical results.

The GC-FID method serves as an excellent orthogonal technique. It is particularly valuable for identifying and quantifying volatile impurities that may not be well-retained or resolved by HPLC. The use of both HPLC and GC can provide a more comprehensive purity profile of 1-nitro-2-acetylpyrrole.

Ultimately, the selection of the analytical method should be based on a thorough understanding of the compound's properties, the potential impurity profile, and the specific requirements of the analysis. A well-validated method, regardless of the technique, is the key to ensuring the quality and consistency of 1-nitro-2-acetylpyrrole for its intended application.

References

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  • Combs, R. J., et al. (2001). Screening method for nitroaromatic compounds in water based on solid-phase microextraction and infrared spectroscopy. Applied Spectroscopy, 55(9), 1136-1142. [Link]

  • Feltes, J., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

  • Mital, R. L., & Jain, S. K. (1974). Spot test and spectrophotometric determination of some aromatic nitro compounds via their?-? complexes. Fresenius' Zeitschrift für analytische Chemie, 269(3), 215-216. [Link]

  • Hamill, R. L., et al. (1969). Determination of Pyrrolnitrin and Derivatives by Gas-Liquid Chromatography. Applied Microbiology, 18(3), 310-312. [Link]

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  • SIELC Technologies. (2018, February 16). 2-Acetylpyrrole. [Link]

  • International Council for Harmonisation. (2022, March 24). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • Wang, C. J., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. [Link]

  • OAText. (2021). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • Schiel, J. E., et al. (2017). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical Sciences, 106(7), 1734-1744. [Link]

  • Breher, F., et al. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 2950-2956. [Link]

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Safety & Regulatory Compliance

Safety

1-Nitro-2-acetylpyrrole (NAP): Comprehensive Operational Safety and Disposal Guide

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I frequently address the logistical challenges of handling highly reactive, mutagenic byproducts. 1-Nitro-2-acetylpyrrole (NAP)...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I frequently address the logistical challenges of handling highly reactive, mutagenic byproducts. 1-Nitro-2-acetylpyrrole (NAP) is a critical compound in this category. Formed via the nitrosation of 2-acetylpyrrole—a common Maillard browning product—NAP is a rare N-nitropyrrole [1].

Unlike traditional C-nitroaromatics, the N-nitro group imparts severe electronic instability, making NAP a direct-acting mutagen capable of damaging DNA without prior mammalian metabolic activation [2]. This guide provides a self-validating, step-by-step system for the operational handling, chemical deactivation, and terminal disposal of NAP. By understanding the mechanistic causality behind its toxicity, we can implement protocols that ensure absolute laboratory safety and regulatory compliance.

Physicochemical and Toxicity Profile

To effectively manage NAP waste, we must first understand its quantitative profile. The following table summarizes the critical data points required for risk assessment:

Property / ParameterData / SpecificationCausality & Logistical Impact
Compound Name 1-Nitro-2-acetylpyrrole (NAP)N-nitropyrrole structure dictates high reactivity.
CAS Number 158366-45-1[3]Essential for accurate hazardous waste manifesting.
Molecular Formula C6H6N2O3High nitrogen/oxygen ratio indicates potential thermal instability.
Molecular Weight 154.12 g/mol Used to calculate molar equivalents for chemical deactivation.
Mutagenicity Moderate (Salmonella TA98/TA100)[2]Direct-acting; requires strict isolation from biological contact.
Cytotoxicity Marked (Mouse C3H10T1/2 cells)[2]Demands rigorous PPE and engineering controls during handling.
Storage Stability -80°C (6 months) / -20°C (1 month)[1]Rapid degradation at room temperature; waste must be processed promptly.

Mechanism of Toxicity and Instability

The primary hazard of NAP lies in its highly polarized N-NO₂ bond. In biological systems, this electrophilic center facilitates the direct alkylation or nitration of nucleic acids, leading to rapid DNA adduct formation and subsequent cellular apoptosis [2]. Chemically, this same instability means NAP can act as an explosive hazard if subjected to extreme shock, heat, or incompatible solvents (e.g., strong bases) [4].

G AP 2-Acetylpyrrole (AP) (Maillard Reaction Product) NAP 1-Nitro-2-acetylpyrrole (NAP) (N-Nitropyrrole) AP->NAP Nitrosation (in vivo / food) Nitrite Nitrite (NO2-) Nitrite->NAP Nitrosation (in vivo / food) DNA DNA Adduct Formation (Direct-Acting Mutagen) NAP->DNA Electrophilic Attack Tox Cytotoxicity (Mouse C3H10T1/2 cells) DNA->Tox Cellular Apoptosis

Fig 1: Formation and toxicity mechanism of 1-Nitro-2-acetylpyrrole.

Step-by-Step Disposal Procedures

Causality behind the protocol: Disposing of intact NAP into standard organic waste streams introduces severe risks of cross-reaction and toxic NOₓ gas evolution. The scientifically rigorous approach is to chemically reduce the N-nitro toxicophore to an amine prior to waste consolidation. This pre-treatment eliminates the direct-acting mutagenicity and stabilizes the molecule [5].

Protocol A: Chemical Deactivation of Liquid NAP Waste (Self-Validating Method)

This protocol utilizes a Zinc/Hydrochloric acid reduction system to destroy the mutagenic N-nitro group.

  • Segregation: Isolate NAP-containing solutions (e.g., in DMSO or aqueous buffers) in a dedicated, heavy-walled glass reaction vessel placed inside a Class II fume hood.

  • Acidification: Slowly add 1.0 M Hydrochloric acid (HCl) to the waste solution while stirring continuously. Maintain a 3:1 volume ratio of acid to waste.

  • Reduction: Gradually introduce Zinc (Zn) dust to the acidic solution (approximately 5 molar equivalents of Zn per mole of NAP).

    • Causality: The Zn/HCl system generates nascent hydrogen, which rapidly reduces the highly reactive N-nitro group to an N-amino group (or induces denitration), effectively neutralizing its direct-acting mutagenicity.

  • Neutralization & Validation: Allow the reaction to proceed for 2 hours at room temperature. The cessation of hydrogen gas evolution indicates reaction completion. Neutralize the solution to pH 7 using 1.0 M Sodium Hydroxide (NaOH). This step is self-validating: a stable pH of 7 confirms the quenching of the reactive system.

  • Filtration: Filter out any unreacted zinc dust using a Büchner funnel.

  • Final Disposal: Transfer the neutralized, deactivated liquid to a clearly labeled "Aqueous/Organic Waste - Deactivated Amines" container. Arrange for pickup by a certified hazardous waste contractor for high-temperature incineration.

Protocol B: Solid Waste Management
  • Collection: Place all contaminated consumables (pipette tips, Eppendorf tubes, gloves) into a designated, puncture-resistant chemical waste bag.

  • Containment: Double-bag the waste to prevent the aerosolization of any dried NAP residue.

  • Disposal: Route directly to an EPA-compliant high-temperature incineration facility. Never autoclave NAP-contaminated waste , as the heat and pressure can cause violent thermal decomposition of the nitroaromatic compound[4].

Workflow Start NAP Contaminated Waste Assess Assess Waste Type Start->Assess Liquid Liquid Solutions (DMSO/Aqueous) Assess->Liquid Solid Solid Waste (PPE, Consumables) Assess->Solid Reduction Chemical Reduction (Zn/HCl) Liquid->Reduction Pre-treatment Incineration High-Temp Incineration (EPA Compliant Facility) Solid->Incineration Double-bagged Amine Deactivated Amine (Reduced Mutagenicity) Reduction->Amine Nitro-to-Amine Amine->Incineration Liquid Waste Collection

Fig 2: Chemical deactivation and disposal workflow for NAP waste.

Emergency Spill Response Workflow

In the event of an accidental NAP spill, immediate containment is required to prevent inhalation of mutagenic dust or skin absorption.

  • Evacuate and Assess: Immediately clear the area. Don double nitrile gloves, a fitted respirator (N95 or higher), and chemical safety goggles.

  • Containment: For liquid spills, cover the area with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do NOT use combustible materials like paper towels, as nitroaromatics can act as oxidizers.

  • In-Situ Deactivation: Spray the spill zone with a mild reducing agent solution (e.g., 5% sodium dithionite) to neutralize residual NAP on contact. Avoid strong oxidizers like bleach, which can trigger violent decomposition.

  • Cleanup: Sweep the absorbed material using non-sparking tools and place it in a solid hazardous waste container.

  • Final Wash: Wash the surface thoroughly with a 5% sodium carbonate solution to remove trace organics, followed by a distilled water rinse.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. URL:[Link]

  • LookChem. (n.d.). Cas 1072-83-9, 2-Acetyl pyrrole (Contains 158366-45-1 1-Nitro-2-acetylpyrrole data). URL:[Link]

  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. Water, 16(6), 901. URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-Nitro-2-acetylpyrrole

As a Senior Application Scientist, I frequently encounter the challenge of balancing rigorous chemical synthesis with stringent safety protocols. 1-Nitro-2-acetylpyrrole (NAP) is a prime example of a compound that demand...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing rigorous chemical synthesis with stringent safety protocols. 1-Nitro-2-acetylpyrrole (NAP) is a prime example of a compound that demands profound respect in the laboratory. Originally identified as a byproduct of the Maillard browning reaction when 2-acetylpyrrole reacts with nitrites, NAP is a direct-acting mutagen and a potent cytotoxic agent[1].

This guide provides the definitive, self-validating operational and disposal protocols required to handle NAP safely, ensuring both scientific integrity and personnel protection.

Hazard Assessment and Mechanistic Causality

Understanding the "why" behind safety protocols is critical for building a culture of laboratory safety. NAP is not just a standard organic intermediate; it exhibits moderate mutagenicity in Salmonella typhimurium strains (TA98 and TA100) without the need for mammalian metabolic activation (S9 mix), and it is markedly cytotoxic to mouse C3H10T1/2 cells[1].

The presence of the highly electron-withdrawing nitro group at the 1-position of the pyrrole ring significantly alters its electronic distribution, making the molecule prone to electrophilic attack on biological macromolecules like DNA[2]. When we dissolve NAP in solvents like Dimethyl Sulfoxide (DMSO) for biological assays, we inadvertently create a high-risk delivery system. DMSO rapidly permeates the epidermal barrier. If a NAP-DMSO solution contacts unprotected skin, the solvent will carry the direct-acting mutagen straight into the systemic circulation. Therefore, standard single-layer latex gloves are fundamentally inadequate.

NAP_Pathway AP 2-Acetylpyrrole (Maillard Product) NAP 1-Nitro-2-acetylpyrrole (NAP) (Direct-Acting Mutagen) AP->NAP Nitrosation NO2 Nitrite (NO2-) (Reagent/Preservative) NO2->NAP Nitrosation DNA DNA Adduct Formation (TA98/TA100 Mutagenesis) NAP->DNA Electrophilic Attack CYTO C3H10T1/2 Cell Cytotoxicity (Cell Death) NAP->CYTO Cellular Stress

Formation of 1-Nitro-2-acetylpyrrole via nitrosation and its toxicity pathways.

Quantitative Storage Data & PPE Matrix

To mitigate the risks associated with NAP, the following parameters and Personal Protective Equipment (PPE) matrix must be strictly adhered to. The PPE matrix is a self-validating system: if any component is missing, the workflow must be halted immediately.

Table 1: Physicochemical & Storage Parameters

Parameter Value / Specification Operational Implication
Molecular Weight 154.12 g/mol Determines molarity calculations for stock solutions[2].
Standard Stock Concentration 10 mM in anhydrous DMSO Standardized concentration for downstream in vitro assays[3].
Short-Term Storage -20°C (Maximum 1 month) Suitable for active, ongoing experimental workflows[3].

| Long-Term Storage | -80°C (Maximum 6 months) | Prevents degradation of the reactive nitro group[3]. |

Table 2: Mandatory PPE Matrix

PPE Category Specification Operational Rationale
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness) Nitrile resists organic penetration. Double gloving allows immediate shedding of the outer layer if contaminated by DMSO.
Eye/Face Protection Snug-fitting Safety Goggles & Face Shield Prevents ocular exposure to aerosolized cytotoxic powder during weighing and protects against liquid splashes.
Body Protection Disposable Tyvek® Lab Coat with elastic cuffs Prevents accumulation of mutagenic dust on reusable clothing. Elastic cuffs seal the vulnerable wrist gap.

| Respiratory Protection | P100 Particulate Respirator | Mandatory if weighing outside a containment hood (though strictly discouraged) to block inhalation of fine crystalline dust. |

Standard Operating Procedure (SOP): Safe Handling and Dissolution

This step-by-step methodology ensures that the preparation of NAP stock solutions is conducted with maximum safety and precision.

  • Step 1: Containment Verification Before handling the vial, verify the airflow of the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood. The magnehelic gauge must read within the certified safe zone. This self-validates the primary engineering control.

  • Step 2: PPE Donning and Workspace Preparation Don the PPE as specified in the matrix. Place a disposable, absorbent, plastic-backed bench pad inside the hood to catch any micro-spills. Ensure an anti-static bar (ionizer) is active to prevent the crystalline powder from aerosolizing due to static charge.

  • Step 3: Weighing the Compound Using a micro-spatula, carefully transfer the NAP powder to a static-free weighing boat. Expert Insight: Because NAP is highly cytotoxic, never leave the primary container open longer than necessary. Cap it immediately after transfer to minimize environmental exposure.

  • Step 4: Reconstitution in Solvent Add anhydrous DMSO directly to the weighing boat, or transfer the powder to a pre-tared amber glass vial before adding the solvent. Amber glass is required to prevent potential photolytic degradation of the nitro group.

  • Step 5: Storage and Aliquoting Seal the vial tightly. Vortex gently to ensure complete dissolution. Aliquot the stock solution into smaller amber vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability[3].

Spill Response and Decontamination Plan

In the event of a spill, immediate and calculated action is required to prevent exposure.

  • Powder Spill: Do not sweep. Sweeping aerosolizes the mutagen. Gently cover the powder with absorbent paper towels dampened with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach assists in degrading the electron-rich pyrrole core. Allow a 15-minute contact time, then wipe inward to avoid spreading.

  • Liquid Spill (NAP in DMSO): Immediately cover with a highly absorbent material (e.g., vermiculite or universal spill pads). Do not use water, as it will rapidly spread the DMSO. Scoop the absorbed material into a hazardous waste container using a disposable plastic scraper.

  • Surface Decontamination: After removing the bulk spill, wash the area three times with 10% bleach, followed by a final wipe with 70% ethanol to remove residual bleach.

Disposal and Waste Management

Improper disposal of nitropyrroles can lead to severe environmental contamination.

  • Solid Waste: All contaminated consumables (pipette tips, weighing boats, bench pads, and outer gloves) must be segregated into a rigid, leak-proof container explicitly labeled "Cytotoxic/Mutagenic Solid Waste."

  • Liquid Waste: NAP-DMSO solutions must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy labeled "Halogenated/Cytotoxic Organic Waste." Never mix this with general organic waste (like acetone or ethanol), as reactive nitro compounds can cause unforeseen cross-reactions in mixed waste carboys.

  • Incineration: All NAP waste must be routed for high-temperature commercial incineration. Do not autoclave, as heat will volatilize the compound and expose laboratory personnel to toxic fumes.

References

  • Title: Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Source: Food and Chemical Toxicology (PubMed / NIH) URL: [Link]

Sources

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